TCV-309 chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMSZWQSYEBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BrClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCV-309 Chloride: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCV-309 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. This document provides a comprehensive overview of the mechanism of action of TCV-309, detailing its effects on PAF-mediated signaling pathways and its pharmacological activity in various preclinical models. Quantitative data from key studies are summarized, and representative experimental protocols are described to facilitate further research and development.
Core Mechanism of Action: PAF Receptor Antagonism
TCV-309 exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor (PAF) to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR). PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAFR, TCV-309 effectively abrogates the downstream signaling cascades initiated by PAF.
The binding of PAF to its receptor triggers a conformational change, leading to the activation of intracellular signaling pathways.[1][2][3] TCV-309, by occupying the receptor binding site, prevents this activation and the subsequent cellular responses.
Signaling Pathway of Platelet-Activating Factor (PAF)
Caption: TCV-309 competitively antagonizes the PAF receptor, blocking downstream signaling.
Quantitative Pharmacological Data
The potency of TCV-309 has been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of TCV-309
| Assay | Species | Preparation | IC50 (nM) | Reference |
| PAF-induced Platelet Aggregation | Rabbit | Washed Platelets | 33 | [4] |
| PAF-induced Platelet Aggregation | Human | Washed Platelets | 58 | [4] |
| [³H]PAF Binding | Rabbit | Platelet Microsomes | 27 |
Table 2: In Vivo Efficacy of TCV-309
| Model | Species | Endpoint | ED50 (µg/kg, i.v.) | Reference |
| PAF-induced Hypotension | Rat | Inhibition | 2.7 | |
| PAF-induced Hemoconcentration | Rat | Inhibition | 6.4 | |
| PAF-induced Death | Rat | Protection | 1.7 | |
| PAF-induced Death | Mouse | Protection | 2.1 | |
| Anaphylactic Shock-induced Death | Mouse | Protection | 2.6 | |
| Endotoxin-induced Hypotension | Rat | Reversal | 1.2 | |
| PAF-induced Hypotension | Rat | Reversal | 3.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental procedures used to characterize the activity of TCV-309.
In Vitro Platelet Aggregation Assay
This assay assesses the ability of TCV-309 to inhibit PAF-induced platelet aggregation.
Protocol:
-
Platelet Preparation: Whole blood is collected from either human volunteers or rabbits into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are prepared by centrifuging the PRP and resuspending the platelet pellet in a buffered solution (e.g., Tyrode's solution).
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a stirred suspension of platelets.
-
Assay Procedure:
-
Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and pre-warmed.
-
TCV-309 or vehicle control is added to the platelet suspension and incubated for a short period.
-
PAF is then added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The inhibitory concentration 50 (IC50) is calculated by determining the concentration of TCV-309 required to inhibit 50% of the maximal aggregation induced by PAF.
[³H]PAF Receptor Binding Assay
This assay quantifies the affinity of TCV-309 for the PAF receptor.
Protocol:
-
Membrane Preparation: Platelet microsomes are prepared from rabbit platelets by homogenization and differential centrifugation to isolate the membrane fraction containing the PAF receptors.
-
Binding Reaction:
-
The platelet microsomes are incubated with a fixed concentration of radiolabeled PAF ([³H]PAF) in a binding buffer.
-
Increasing concentrations of unlabeled TCV-309 or a known PAF receptor antagonist (for competition) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound [³H]PAF is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined from the competition binding curve, representing the concentration of TCV-309 that displaces 50% of the specifically bound [³H]PAF.
In Vivo Endotoxin-Induced Shock Model
This model evaluates the protective effects of TCV-309 in a clinically relevant model of systemic inflammation.
Protocol:
-
Animal Model: Male rats or mice are commonly used.
-
Induction of Shock: A lethal or sub-lethal dose of endotoxin (lipopolysaccharide, LPS) is administered intravenously (i.v.) or intraperitoneally (i.p.) to induce a state of shock characterized by hypotension, organ damage, and, in some cases, death.
-
Drug Administration: TCV-309 is administered, typically intravenously, either as a pretreatment before the endotoxin challenge or as a therapeutic intervention after the onset of shock.
-
Monitoring of Parameters:
-
Hemodynamics: Mean arterial pressure and heart rate are continuously monitored via an arterial catheter.
-
Organ Injury: Markers of organ damage, such as lung wet/dry weight ratio (for pulmonary edema) or plasma levels of liver enzymes, are assessed.
-
Hematological Parameters: Platelet count, fibrinogen levels, and prothrombin time are measured to assess for disseminated intravascular coagulation (DIC).
-
Survival: The survival rate of the animals is monitored over a specified period.
-
-
Data Analysis: The effects of TCV-309 are compared to a vehicle-treated control group to determine its efficacy in attenuating the pathological changes associated with endotoxic shock.
Experimental Workflow: Evaluation of TCV-309 in a Rodent Endotoxin Shock Model
Caption: A generalized workflow for assessing TCV-309's efficacy in an endotoxin shock model.
Preclinical Efficacy
TCV-309 has demonstrated significant beneficial effects in a variety of preclinical models of inflammatory and shock states.
-
Endotoxic and Anaphylactic Shock: TCV-309 has been shown to protect against lethality and reverse hypotension in rodent models of both endotoxic and anaphylactic shock. It attenuates the hemodynamic and hematological abnormalities associated with endotoxic shock in dogs.
-
Disseminated Intravascular Coagulation (DIC): In a rat model of endotoxin-induced DIC, TCV-309 ameliorated the decrease in platelet count and fibrinogen, and inhibited the increase in fibrin degradation products.
-
Lung Injury: TCV-309 has been shown to reduce pulmonary edema and improve pulmonary surface activity in dogs with endotoxin-induced lung injury.
-
Platelet Aggregation and Vascular Permeability: TCV-309 potently inhibits PAF-induced platelet aggregation and increased vascular permeability.
Conclusion
TCV-309 is a well-characterized, potent, and selective PAF receptor antagonist. Its mechanism of action is centered on the competitive inhibition of the PAF receptor, leading to the attenuation of a wide range of PAF-mediated pathological effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of TCV-309 in inflammatory and thrombotic diseases.
References
- 1. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. remi.uninet.edu [remi.uninet.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
TCV-309 Chloride: A Potent Antagonist of Platelet Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in initiating and amplifying platelet activation and aggregation. TCV-309 chloride is a synthetic, potent, and specific antagonist of the PAF receptor, demonstrating significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of TCV-309, its quantitative effects on platelet aggregation, and detailed experimental protocols for its investigation.
Mechanism of Action
TCV-309 is a competitive antagonist of the platelet-activating factor receptor (PAF-R).[1] By binding to PAF-R on the surface of platelets, TCV-309 prevents the binding of PAF, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation. The inhibitory action of TCV-309 is specific to the PAF-induced pathway.
Quantitative Data on Platelet Aggregation Inhibition
The inhibitory potency of TCV-309 on PAF-induced platelet aggregation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high efficacy.
| Species | Assay | IC50 (nM) | Reference |
| Rabbit | PAF-induced platelet aggregation | 33 | [2] |
| Human | PAF-induced platelet aggregation | 58 | [2] |
| Rabbit | [3H]PAF binding to platelet microsomes | 27 | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate assessment of TCV-309's inhibitory activity. The following is a representative protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
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Blood Collection: Draw whole blood from healthy human donors who have not consumed any platelet-affecting medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
First Centrifugation (for PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.
-
Second Centrifugation (for PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining platelets and cells.
-
PPP Collection: The resulting supernatant is the platelet-poor plasma (PPP). Collect the PPP and use it to set the 100% aggregation baseline in the aggregometer.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Baseline Calibration: Pipette a sample of PPP into a cuvette and place it in the aggregometer to set the 100% light transmission baseline. Pipette a sample of PRP into another cuvette with a magnetic stir bar and place it in the aggregometer to set the 0% light transmission baseline.
-
Incubation with TCV-309: In a separate set of cuvettes containing PRP and a stir bar, add varying concentrations of this compound solution. Incubate for a specified period (e.g., 2-5 minutes) at 37°C with stirring. A vehicle control (the solvent used to dissolve TCV-309) should be run in parallel.
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Induction of Aggregation: Add a pre-determined concentration of PAF (the agonist) to the cuvettes to induce platelet aggregation. The concentration of PAF should be one that induces a submaximal (e.g., 80%) aggregation in the absence of the inhibitor.
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Data Recording: The aggregometer will record the change in light transmission over time as the platelets aggregate. The recording is typically continued for 5-10 minutes.
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Analysis: The primary endpoint is the maximal percentage of platelet aggregation. The IC50 value for TCV-309 is calculated by plotting the percentage of inhibition against the log concentration of TCV-309 and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of PAF-Induced Platelet Aggregation and TCV-309 Inhibition
References
TCV-309: A Technical Overview of its Effects on Hypotension
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TCV-309, a potent and selective platelet-activating factor (PAF) antagonist, with a specific focus on its effects on hypotension. The document summarizes key preclinical findings, outlines experimental methodologies derived from published abstracts, and presents the signaling pathway through which TCV-309 is understood to exert its effects. All quantitative data are presented in tabular format for clarity and comparative analysis. This guide is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
TCV-309 is a pyridinium compound identified as a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a phospholipid mediator implicated in a variety of inflammatory and pathophysiological processes, including the induction of profound hypotension.[2][3] The primary mechanism of PAF-induced hypotension involves vasodilation and increased vascular permeability.[2] TCV-309 has been investigated for its therapeutic potential in conditions where PAF is a key mediator, such as endotoxic and anaphylactic shock.[4] This document collates the available preclinical data on the effects of TCV-309 on hypotension.
Mechanism of Action
TCV-309 functions as a competitive antagonist at the PAF receptor. By binding to this receptor, it prevents the binding of PAF and thereby blocks the downstream signaling cascade that leads to the physiological effects of PAF, including vasodilation and increased vascular permeability, which are the principal causes of PAF-induced hypotension.
Signaling Pathway
The following diagram illustrates the signaling pathway of Platelet-Activating Factor (PAF) leading to hypotension and the point of intervention for TCV-309.
Quantitative Data on Hypotensive Effects
The following tables summarize the quantitative data from preclinical studies on the effects of TCV-309 on hypotension. The data is primarily from animal models of PAF-induced hypotension and endotoxic shock.
Table 1: Inhibitory Effects of TCV-309 on PAF-Induced Hypotension in Rats
| Parameter | Route of Administration | ED₅₀ (µg/kg) | Reference |
| Inhibition of PAF-induced hypotension | Intravenous (i.v.) | 2.7 | |
| Reversal of PAF-induced hypotension | Intravenous (i.v.) | 3.3 |
Table 2: Effects of TCV-309 on Endotoxin-Induced Hypotension
| Animal Model | Route of Administration | ED₅₀ (µg/kg) for Reversal of Hypotension | Reference |
| Rat | Intravenous (i.v.) | 1.2 |
Table 3: Comparative Efficacy of TCV-309 and Other PAF Antagonists in Mice
| Compound | Route of Administration | ED₅₀ (µg/kg) for Protection against PAF-induced Death | Reference |
| TCV-309 | Intravenous (i.v.) | 2.1 | |
| CV-3988 | Intravenous (i.v.) | >1000 | |
| CV-6209 | Intravenous (i.v.) | 20 | |
| WEB 2086 | Intravenous (i.v.) | 5.3 | |
| L-652,731 | Oral (p.o.) | 140 |
Experimental Protocols
The following experimental protocols are summarized based on the information available in the cited abstracts. Detailed methodologies would require access to the full-text publications.
PAF-Induced Hypotension in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized.
-
A catheter is inserted into a carotid artery for blood pressure monitoring.
-
A catheter is inserted into a jugular vein for the administration of PAF and TCV-309.
-
A baseline blood pressure is established.
-
PAF is administered intravenously to induce a hypotensive response.
-
For inhibition studies, TCV-309 is administered intravenously prior to the PAF challenge.
-
For reversal studies, TCV-309 is administered intravenously after the induction of hypotension by PAF.
-
Blood pressure is continuously monitored, and the dose of TCV-309 required to achieve a 50% effect (ED₅₀) is calculated.
-
Endotoxin-Induced Hypotension in Rats and Dogs
-
Animal Model: Rats or anesthetized dogs.
-
Procedure:
-
Animals are anesthetized and instrumented for hemodynamic monitoring, including mean arterial pressure, cardiac output, and total peripheral resistance.
-
A baseline hemodynamic state is recorded.
-
Endotoxin (e.g., from E. coli) is administered intravenously to induce a state of shock, characterized by severe hypotension.
-
TCV-309 is administered intravenously, and its effect on reversing the endotoxin-induced hypotension is measured.
-
Hemodynamic parameters are monitored over a period of time to assess the efficacy of TCV-309.
-
The dose of TCV-309 required to achieve a 50% reversal of hypotension (ED₅₀) is determined.
-
Experimental Workflow Diagram
Discussion and Future Directions
The available preclinical data strongly suggest that TCV-309 is a potent antagonist of PAF-induced hypotension and demonstrates efficacy in animal models of endotoxic shock. Its high potency, as indicated by low microgram per kilogram ED₅₀ values, makes it a compound of significant interest.
However, the current body of literature is primarily focused on shock models. For drug development professionals, several key areas remain to be explored:
-
Effects on Normotensive and Hypertensive Models: There is a lack of data on the effect of TCV-309 on baseline blood pressure in normotensive or hypertensive subjects. This information is crucial to assess its potential as an anti-hypertensive agent or to understand its safety profile in non-shock states.
-
Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies are needed to understand the absorption, distribution, metabolism, and excretion of TCV-309, as well as its onset and duration of action on blood pressure.
-
Clinical Trials: To date, publicly available information on clinical trials of TCV-309 specifically for hypotension is limited. Clinical investigation would be necessary to determine its safety, tolerability, and efficacy in humans.
-
"TCV-309 Chloride": The term "this compound" does not appear in the reviewed literature. It is likely a specific salt form of the parent compound TCV-309. Further investigation into the properties of this specific salt form would be necessary to understand if it offers any advantages over other forms.
Conclusion
TCV-309 is a potent PAF antagonist with demonstrated efficacy in reversing hypotension in preclinical models of PAF- and endotoxin-induced shock. Its mechanism of action is well-understood to be the competitive antagonism of the PAF receptor. While the existing data are promising for its use in critical care settings, further research is required to fully elucidate its cardiovascular effects and therapeutic potential in other indications related to blood pressure regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the platelet-activating factor antagonist, TCV-309, and the cyclo-oxygenase inhibitor, ibuprofen, on the haemodynamic changes in canine experimental endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hypotension produced by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why did arterial pressure not increase after fluid administration? | Medicina Intensiva [medintensiva.org]
A Comprehensive Technical Guide to the Discovery and Synthesis of TCV-309 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCV-309 chloride is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Developed by Takeda Chemical Industries, TCV-309 has been investigated for its therapeutic potential in a variety of inflammatory and cardiovascular conditions, including shock, pancreatitis, and disseminated intravascular coagulation.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, supported by quantitative data and detailed experimental protocols.
Discovery and Development
Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patent databases. However, based on its chemical structure, 3-bromo-5-[N-phenyl-N-[2-[[2-(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]oxy]ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium chloride, a general synthetic approach for analogous pyridinium compounds can be inferred. The synthesis of such complex molecules typically involves a multi-step process.
A plausible, though not confirmed, synthetic strategy would likely involve the following key steps:
-
Synthesis of the Pyridine Core: Preparation of a functionalized pyridine ring, likely a di-substituted pyridine with a bromine atom and a carboxylic acid or its derivative at positions 3 and 5, respectively.
-
Side Chain Elongation: Stepwise construction of the complex side chain attached to the 5-position of the pyridine ring. This would involve a series of amide bond formations and the introduction of the N-phenyl and tetrahydroisoquinoline moieties.
-
Quaternization of the Pyridine Nitrogen: The final step would likely be the alkylation of the pyridine nitrogen with a propyl group to form the quaternary pyridinium salt.
-
Salt Formation: Conversion to the chloride salt.
It is important to note that this is a generalized scheme, and the actual synthesis would require specific reagents, catalysts, and purification methods that are proprietary to the manufacturer.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator that plays a crucial role in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By binding to the PAF receptor, TCV-309 blocks the binding of endogenous PAF, thereby inhibiting the downstream signaling cascade.
Pharmacological Profile
TCV-309 has demonstrated potent and specific anti-PAF activity in a variety of in vitro and in vivo studies.
In Vitro Activity
TCV-309 potently inhibits PAF-induced platelet aggregation and PAF receptor binding.
| Assay | Species | Preparation | IC50 (nM) | Reference |
| PAF-Induced Platelet Aggregation | Rabbit | Platelets | 33 | |
| PAF-Induced Platelet Aggregation | Human | Platelets | 58 | |
| [3H]PAF Binding | Rabbit | Platelet Microsomes | 27 |
In Vivo Activity
In animal models, TCV-309 has shown significant efficacy in counteracting the pathological effects of PAF and endotoxin.
| Model | Species | Effect | ED50 (µg/kg, i.v.) | Reference |
| PAF-Induced Hypotension | Rat | Inhibition | 2.7 | |
| PAF-Induced Hemoconcentration | Rat | Inhibition | 6.4 | |
| PAF-Induced Death | Rat | Inhibition | 1.7 | |
| PAF-Induced Death | Mouse | Protection | 2.1 | |
| Anaphylactic Shock | Mouse | Protection | 2.6 | |
| PAF-Induced Hypotension | Rat | Reversal | 3.3 | |
| Endotoxin-Induced Hypotension | Rat | Reversal | 1.2 |
Experimental Protocols
[3H]PAF Receptor Binding Assay (Rabbit Platelet Microsomes)
This protocol is a generalized procedure based on standard methods for radioligand binding assays.
Materials:
-
[3H]PAF (specific activity ~180 Ci/mmol)
-
Rabbit platelet microsomes
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin (BSA)
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2
-
This compound solutions of varying concentrations
-
Unlabeled PAF for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rabbit platelet microsomes from fresh rabbit blood via differential centrifugation.
-
In a final volume of 200 µL, incubate the platelet microsomes (50-100 µg protein) with 1 nM [3H]PAF in the binding buffer.
-
For competition binding, add varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data.
PAF-Induced Hypotension in Rats
This protocol outlines a general procedure for evaluating the in vivo efficacy of TCV-309 in a rat model of PAF-induced hypotension.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline solution
-
PAF solution
-
This compound solution
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the rats and cannulate the carotid artery for blood pressure monitoring and the jugular vein for substance administration.
-
Allow the animals to stabilize.
-
To determine the inhibitory effect, administer this compound intravenously at various doses.
-
After a short interval (e.g., 5 minutes), induce hypotension by intravenous injection of a standardized dose of PAF (e.g., 1 µg/kg).
-
Record the mean arterial pressure continuously.
-
To determine the reversal effect, first induce hypotension with PAF.
-
Once the blood pressure has stabilized at a lower level, administer this compound intravenously at various doses and record the recovery of blood pressure.
-
The ED50 value is calculated as the dose of TCV-309 that produces a 50% inhibition or reversal of the PAF-induced hypotensive response.
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist with significant therapeutic potential demonstrated in a range of preclinical models of inflammatory and cardiovascular diseases. While specific details of its discovery and synthesis are not fully in the public domain, its pharmacological profile clearly indicates a high degree of specificity for the PAF receptor. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of PAF antagonists and the potential applications of TCV-309.
References
- 1. Takeda Pharmaceutical Co Ltd Patent & Company Information - GlobalData [globaldata.com]
- 2. takeda.com [takeda.com]
- 3. pharsight.greyb.com [pharsight.greyb.com]
- 4. Platelet-activating factor antagonist (TCV-309) attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating TCV-309 Chloride in Anaphylactic Shock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaphylactic shock is a severe, life-threatening systemic hypersensitivity reaction requiring immediate medical intervention. A key mediator implicated in the pathophysiology of anaphylaxis is Platelet-Activating Factor (PAF), a potent phospholipid that triggers a cascade of inflammatory responses, including platelet aggregation, vasodilation, and increased vascular permeability.[1][2] TCV-309 chloride is a potent and selective PAF receptor antagonist that has demonstrated significant efficacy in preclinical models of anaphylactic shock by competitively inhibiting the binding of PAF to its receptor, thereby mitigating the downstream effects of this inflammatory mediator.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols for its investigation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl] carbamoyl]ethyl] carbamoyl]-1-propylpyridinium nitrate, is a synthetic molecule designed as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[4] By blocking the PAF receptor, TCV-309 prevents the cellular activation and subsequent physiological changes induced by PAF, which are central to the progression of anaphylactic shock. Preclinical studies have shown that TCV-309 can effectively prevent PAF-induced hypotension, increased vascular permeability, bronchoconstriction, and mortality in animal models.
Mechanism of Action: The PAF Signaling Pathway
Anaphylaxis is triggered by the release of various mediators from mast cells and basophils, with PAF being one of the most potent. PAF exerts its effects by binding to the G-protein coupled PAF receptor (PAFR) on the surface of various cells, including platelets, endothelial cells, and immune cells. TCV-309 acts as a competitive antagonist at this receptor, preventing PAF from initiating the downstream signaling cascade.
The binding of PAF to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet aggregation, vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, all of which are hallmark features of anaphylactic shock.
Quantitative Data Summary
Preclinical studies have provided quantitative data on the efficacy of TCV-309 in inhibiting PAF-induced biological responses. The following tables summarize key findings.
Table 1: In Vitro Activity of TCV-309
| Parameter | Species | Assay | IC₅₀ (nM) | Reference |
| PAF-induced Platelet Aggregation | Rabbit | Platelet-rich plasma | 33 | |
| PAF-induced Platelet Aggregation | Human | Platelet-rich plasma | 58 | |
| [³H]PAF Binding | Rabbit | Platelet microsomes | 27 |
Table 2: In Vivo Efficacy of TCV-309 in Rodent Models
| Model | Species | Endpoint | ED₅₀ (µg/kg, i.v.) | Reference |
| PAF-induced Hypotension | Rat | Inhibition | 2.7 | |
| PAF-induced Hemoconcentration | Rat | Inhibition | 6.4 | |
| PAF-induced Death | Rat | Prevention | 1.7 | |
| PAF-induced Death | Mouse | Prevention | 2.1 | |
| Anaphylactic Shock-induced Death | Mouse | Prevention | 2.6 | |
| PAF-induced Hypotension | Rat | Reversal | 3.3 | |
| Endotoxin-induced Hypotension | Rat | Reversal | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate TCV-309.
In Vitro PAF Receptor Binding Assay
Objective: To determine the affinity of TCV-309 for the PAF receptor.
Materials:
-
Rabbit platelet microsomes
-
[³H]PAF (radioligand)
-
This compound
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare rabbit platelet microsomes as the source of PAF receptors.
-
In a reaction tube, combine the platelet microsomes, a fixed concentration of [³H]PAF, and varying concentrations of TCV-309.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.
-
Calculate the specific binding at each concentration of TCV-309 and determine the IC₅₀ value (the concentration of TCV-309 that inhibits 50% of the specific binding of [³H]PAF).
In Vivo Mouse Model of Anaphylactic Shock
Objective: To evaluate the protective effect of TCV-309 against anaphylaxis-induced mortality.
Materials:
-
Male ddY mice (or other suitable strain)
-
Bovine serum albumin (BSA) as the antigen
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Saline solution
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal injection of BSA emulsified in CFA. A booster injection may be given after a certain period (e.g., 14 days).
-
Challenge: After a further period (e.g., 7 days) to allow for antibody production, challenge the sensitized mice with an intravenous injection of a lethal dose of BSA to induce anaphylactic shock.
-
Treatment: Administer TCV-309 intravenously at various doses a few minutes (e.g., 5 minutes) before the antigen challenge. A control group receives saline.
-
Observation: Monitor the mice for signs of anaphylactic shock and record the time of death for up to 24 hours.
-
Data Analysis: Calculate the survival rate for each treatment group and determine the ED₅₀ value (the dose of TCV-309 that protects 50% of the mice from death).
Concluding Remarks
This compound has demonstrated potent and specific PAF receptor antagonism in a variety of preclinical models. The quantitative data strongly support its efficacy in mitigating the key pathophysiological events of anaphylactic shock. The detailed experimental protocols provided herein offer a foundation for further investigation into TCV-309 and other PAF antagonists. While preclinical results are promising, the translation of these findings to clinical settings requires further investigation. The information presented in this guide is intended to support the research and development efforts of scientists and professionals in the field of allergy, immunology, and pharmacology.
References
TCV-309 Chloride in Disseminated Intravascular Coagulation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects and mechanisms of TCV-309 chloride, a potent and selective Platelet-Activating Factor (PAF) antagonist, in preclinical models of Disseminated Intravascular Coagulation (DIC). This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: this compound and its Role in DIC
Disseminated Intravascular Coagulation is a life-threatening syndrome characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of platelets and coagulation factors, and potentially severe hemorrhage.[1][2] Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been identified as a key player in the pathogenesis of DIC, particularly in the context of sepsis.[3][4] this compound is a specific antagonist of the PAF receptor, and has demonstrated significant therapeutic potential in ameliorating the pathological changes associated with DIC in various animal models.[5]
Quantitative Pharmacological Data of TCV-309
The following tables summarize the key in vitro and in vivo pharmacological data for TCV-309, demonstrating its potency as a PAF antagonist and its efficacy in models of endotoxemia and DIC.
Table 1: In Vitro Activity of TCV-309
| Parameter | Species/System | IC50 Value | Reference |
| PAF-induced Platelet Aggregation | Rabbit | 33 nM | |
| PAF-induced Platelet Aggregation | Human | 58 nM | |
| [3H]PAF Binding to Platelet Microsomes | Rabbit | 27 nM |
Table 2: In Vivo Efficacy of TCV-309 in Rodent Models
| Parameter | Animal Model | ED50 Value (i.v.) | Reference |
| PAF-induced Hypotension | Rat | 2.7 µg/kg | |
| PAF-induced Hemoconcentration | Rat | 6.4 µg/kg | |
| PAF-induced Death | Rat | 1.7 µg/kg | |
| PAF-induced Death | Mouse | 2.1 µg/kg | |
| Anaphylactic Shock-induced Death | Mouse | 2.6 µg/kg | |
| Reversal of PAF-induced Hypotension | Rat | 3.3 µg/kg | |
| Reversal of Endotoxin-induced Hypotension | Rat | 1.2 µg/kg | |
| Protection from Endotoxin-induced Death | Rat | 100 µg/kg |
Table 3: Efficacy of TCV-309 in a Rat Model of Endotoxin-Induced DIC
| Parameter | Treatment Group | Result | Reference |
| Platelet Count | TCV-309 (1 mg/kg, i.v.) | Significantly ameliorated the decrease | |
| Plasma Fibrinogen | TCV-309 (1 mg/kg, i.v.) | Significantly ameliorated the decrease | |
| Prothrombin Time (PT) | TCV-309 (1 mg/kg, i.v.) | Significantly ameliorated the prolongation | |
| Activated Partial Thromboplastin Time (APTT) | TCV-309 (1 mg/kg, i.v.) | Significantly ameliorated the prolongation | |
| Fibrin and Fibrinogen Degradation Products (FDP) | TCV-309 (1 mg/kg, i.v.) | Significantly ameliorated the increase | |
| Glomerular Fibrin Deposition | TCV-309 (1 mg/kg, i.v.) | Inhibited | |
| Plasma Tissue Factor (TF) Activity | TCV-309 (1 mg/kg, i.v.) | Significantly decreased the increase |
Table 4: Efficacy of TCV-309 in a Canine Model of Endotoxin-Induced Shock
| Parameter | Treatment Group | Result | Reference |
| Wet/Dry Weight Ratio of the Lung | TCV-309 (1 mg/kg) | Significantly reduced the increase | |
| Pulmonary Surface Activity | TCV-309 (1 mg/kg) | Augmented | |
| Histologic Lesions in the Lung | TCV-309 (1 mg/kg) | Alleviated | |
| Hypotension | TCV-309 | Attenuated | |
| Decrease in Cardiac Output | TCV-309 | Attenuated | |
| Decrease in Plasma Fibrinogen | TCV-309 | Significantly attenuated | |
| Increase in Hematocrit | TCV-309 | Significantly attenuated | |
| Increase in Plasma Lactate | TCV-309 | Significantly attenuated |
Experimental Protocols
The most common animal model to study the effects of TCV-309 on DIC is the endotoxin-induced model in rats. The following is a detailed methodology based on published studies.
Endotoxin-Induced Disseminated Intravascular Coagulation in Rats
Objective: To induce a state of DIC in rats that mimics the clinical presentation of sepsis-induced coagulopathy and to evaluate the therapeutic effects of TCV-309.
Materials:
-
Male Wistar rats (or other specified strain)
-
Endotoxin (Lipopolysaccharide from E. coli)
-
This compound
-
Saline solution (vehicle)
-
Anesthetic agent
-
Catheters for intravenous infusion and blood sampling
-
Laboratory equipment for hematological and coagulation parameter analysis
Procedure:
-
Animal Preparation: Rats are anesthetized and catheters are surgically implanted into a femoral vein for infusion and a carotid artery or jugular vein for blood sampling.
-
Induction of DIC: A sustained intravenous infusion of endotoxin (e.g., 1 mg/kg over 4 hours) is administered. Control animals receive a saline infusion.
-
TCV-309 Administration: TCV-309 is administered intravenously. The timing of administration can be prophylactic (before endotoxin infusion) or therapeutic (after the onset of DIC). A common prophylactic dose is 1 mg/kg.
-
Blood Sampling: Blood samples are collected at baseline and at specified time points during and after the endotoxin infusion.
-
Parameter Analysis: The following parameters are measured:
-
Hematological: Platelet count, hematocrit.
-
Coagulation: Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), plasma fibrinogen levels.
-
Fibrinolysis: Fibrin and Fibrinogen Degradation Products (FDP).
-
Other: Plasma Tissue Factor (TF) activity.
-
-
Histopathology: At the end of the experiment, tissues (e.g., kidneys) can be collected for histological examination to assess for fibrin deposition in the microvasculature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.
Caption: PAF Signaling Pathway in Endotoxin-Induced DIC.
Caption: Experimental Workflow for TCV-309 in a Rat DIC Model.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent in preclinical models of disseminated intravascular coagulation. By potently and selectively antagonizing the Platelet-Activating Factor receptor, TCV-309 effectively mitigates the downstream pathological consequences of systemic inflammation and coagulation activation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies for DIC and other PAF-mediated inflammatory conditions. Further investigation into the clinical utility of TCV-309 is warranted based on these promising preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models of DIC and their relevance to human DIC: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of TCV-309, a novel platelet activating factor (PAF) antagonist, on endotoxin-induced disseminated intravascular coagulation in rats: possible role of PAF in tissue factor generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and experimental studies on the role of platelet-activating factor (PAF) in the pathogenesis of septic DIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of TCV-309 Chloride in Mitigating Ischemia-Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage. This complex cascade involves inflammation, oxidative stress, and apoptosis, presenting a significant challenge in clinical settings such as myocardial infarction, stroke, and organ transplantation. Platelet-activating factor (PAF), a potent phospholipid mediator, has been identified as a key player in the pathophysiology of I/R injury. TCV-309 chloride, a specific and potent PAF receptor antagonist, has emerged as a promising therapeutic agent to counteract the detrimental effects of PAF in this context. This technical guide provides an in-depth analysis of the role of this compound in I/R injury, summarizing key preclinical findings, elucidating its mechanism of action through signaling pathways, and detailing experimental methodologies.
Introduction to this compound and Ischemia-Reperfusion Injury
Ischemia, characterized by a lack of oxygen and nutrient supply to tissues, initiates a cascade of events leading to cellular dysfunction. While reperfusion is essential to salvage ischemic tissues, it paradoxically triggers an inflammatory response, leading to further tissue damage known as ischemia-reperfusion injury. Platelet-activating factor (PAF) is a potent inflammatory mediator produced by various cells, including endothelial cells, neutrophils, and platelets, in response to ischemic and inflammatory stimuli.[1] PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor, initiating a signaling cascade that promotes platelet aggregation, neutrophil activation, increased vascular permeability, and the production of reactive oxygen species and pro-inflammatory cytokines.[2][3]
This compound is a synthetic molecule that acts as a competitive antagonist of the PAF receptor. By blocking the binding of PAF to its receptor, this compound effectively inhibits the downstream signaling pathways responsible for the pathological effects of PAF during I/R injury.[4] Preclinical studies have demonstrated the protective effects of this compound in various models of I/R injury, including myocardial, hepatic, and pulmonary models.
Mechanism of Action: The PAF Receptor Signaling Pathway
This compound exerts its protective effects by competitively inhibiting the Platelet-Activating Factor Receptor (PAFR). The binding of PAF to its G-protein coupled receptor (GPCR) initiates a complex signaling cascade, primarily through Gq and Gi proteins, leading to the activation of various downstream effectors that contribute to inflammation and tissue injury.
As depicted in the diagram, the binding of PAF to its receptor activates Gq, which in turn stimulates Phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). This activation initiates a downstream cascade, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to cellular responses such as neutrophil activation, platelet aggregation, and increased vascular permeability, all of which are hallmarks of I/R injury. This compound, by blocking the initial binding of PAF to its receptor, effectively prevents the initiation of this entire signaling cascade.
Preclinical Evidence of this compound in Ischemia-Reperfusion Injury
Numerous preclinical studies across different animal models and organ systems have demonstrated the protective effects of this compound in I/R injury.
Myocardial Ischemia-Reperfusion Injury
In a canine model of myocardial I/R, this compound administered before coronary artery occlusion demonstrated a significant reduction in the incidence of severe ventricular arrhythmias during reperfusion. Although it did not significantly affect functional recovery in this particular study, the anti-arrhythmic effect is a crucial finding.
Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Dogs
| Parameter | Control Group | TCV-309 Group (1 mg/kg) | p-value | Reference |
| Incidence of Severe Ventricular Arrhythmias | High | Significantly Reduced | < 0.05 | |
| Functional Recovery (% Segment Shortening) | No significant difference | No significant difference | NS |
Hepatic Ischemia-Reperfusion Injury
A study in a rat model of warm hepatic I/R injury showed that pretreatment with this compound significantly improved survival rates. When combined with a prostaglandin I2 analogue, the protective effect was even more pronounced. This suggests that PAF is a critical mediator in hepatic I/R injury and that its blockade can be a viable therapeutic strategy.
Table 2: Effects of this compound on Hepatic Ischemia-Reperfusion Injury in Rats
| Treatment Group | Ischemia Duration | 30-Day Survival Rate | Reference |
| Normal Saline (Control) | 120 min | 0% | |
| TCV-309 (3 µg/kg) | 120 min | 80% | |
| PGI2 analogue + TCV-309 | 120 min | 86.7% |
Pulmonary Ischemia-Reperfusion Injury
The protective effects of this compound have also been observed in models of lung I/R injury. In a canine model, TCV-309 was shown to be effective in preventing I/R injury in preserved canine lungs, suggesting its potential utility in lung transplantation. Studies on endotoxin-induced lung injury, which shares pathophysiological features with I/R injury, also support the protective role of TCV-309. For instance, in a canine model of endotoxin-induced shock, TCV-309 administration significantly reduced the wet/dry weight ratio of the lung, an index of pulmonary edema.
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of PAF-induced platelet aggregation. This is a key aspect of its mechanism of action, as platelet aggregation contributes to microvascular occlusion and the release of further inflammatory mediators during I/R.
Table 3: In Vitro Inhibitory Activity of this compound on Platelet Aggregation
| Species | Assay | IC50 | Reference |
| Rabbit | PAF-induced platelet aggregation | 33 nM | |
| Human | PAF-induced platelet aggregation | 58 nM | |
| Rabbit | [³H]PAF binding to platelet microsomes | 27 nM |
Experimental Protocols
The following sections provide an overview of the methodologies used in key preclinical studies investigating this compound in I/R injury.
Canine Model of Myocardial Ischemia-Reperfusion
This model is widely used to study the electrophysiological and functional consequences of myocardial I/R and to evaluate the efficacy of cardioprotective agents.
Protocol Details:
-
Anesthesia: Anesthesia is typically induced and maintained with intravenous anesthetics such as sodium pentobarbital. It is crucial to maintain a stable plane of anesthesia to minimize confounding effects on cardiovascular parameters.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is carefully dissected, and a ligature is placed around it.
-
Ischemia and Reperfusion: Ischemia is induced by tightening the ligature for a predetermined period (e.g., 20 minutes). Reperfusion is initiated by releasing the ligature.
-
Monitoring: Continuous electrocardiogram (ECG) monitoring, often using a Holter monitor, is used to detect and quantify ventricular arrhythmias. Hemodynamic parameters such as left ventricular pressure and segment shortening are measured using appropriate transducers and sonomicrometers.
-
Drug Administration: this compound (e.g., 1 mg/kg) or a vehicle control is administered intravenously before the induction of ischemia.
Rat Model of Hepatic Ischemia-Reperfusion
This model is used to investigate the mechanisms of liver injury during I/R and to test the efficacy of hepatoprotective agents.
Protocol Details:
-
Anesthesia and Surgery: Rats are anesthetized, and a midline laparotomy is performed to expose the liver and its vasculature.
-
Ischemia: Warm ischemia is induced by clamping the hepatic artery and portal vein that supply specific lobes of the liver for a defined period (e.g., 120 minutes).
-
Reperfusion: The clamps are removed to allow blood flow to return to the ischemic lobes.
-
Drug Administration: this compound (e.g., 3 µg/kg) or a vehicle is administered prior to the ischemic period.
-
Outcome Measures: The primary outcome is often survival over a set period (e.g., 30 days). Secondary outcomes include the measurement of serum liver enzymes (e.g., ALT, AST) and histological analysis of liver tissue to assess the extent of necrosis and inflammation.
Clinical Perspectives and Future Directions
Despite the compelling preclinical evidence for the efficacy of PAF receptor antagonists in I/R injury, there is a notable lack of clinical trial data specifically for this compound in this indication. While other PAF antagonists have been investigated in clinical trials for various inflammatory conditions, their translation to the setting of I/R injury has been challenging.
The absence of dedicated clinical trials for TCV-309 in I/R injury represents a significant data gap. Future research should aim to bridge this translational gap. Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in relevant patient populations, such as those undergoing percutaneous coronary intervention for acute myocardial infarction or patients receiving organ transplants.
Conclusion
This compound, as a potent and specific PAF receptor antagonist, holds considerable promise as a therapeutic agent for mitigating ischemia-reperfusion injury. Its mechanism of action, centered on the inhibition of the pro-inflammatory and pro-thrombotic effects of PAF, is well-supported by our current understanding of the pathophysiology of I/R injury. Preclinical studies have consistently demonstrated its protective effects in various organ systems. However, the lack of clinical trial data remains a critical hurdle for its clinical development in this indication. Further research, particularly well-controlled clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in the management of ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the current knowledge, which can serve as a valuable resource for researchers and drug development professionals working in this field.
References
Methodological & Application
TCV-309 Chloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCV-309 chloride is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] This document provides detailed application notes and in vitro assay protocols for the characterization of this compound and other PAF receptor antagonists. The provided methodologies include a PAF-induced platelet aggregation assay and a PAF receptor binding assay, which are fundamental for assessing the potency and mechanism of action of such compounds. Additionally, this document includes a summary of the in vitro activity of this compound and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[2] The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][3] Antagonism of this receptor is a key therapeutic strategy for a range of inflammatory and cardiovascular diseases.
This compound is a competitive antagonist of the PAF receptor.[1] Its in vitro characterization is crucial for understanding its pharmacological profile. The following sections detail the protocols for key in vitro assays used to evaluate the efficacy of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes the key potency values.
| Assay Type | Species/System | Ligand | Parameter | Value (nM) | Reference |
| Platelet Aggregation | Rabbit | PAF | IC50 | 33 | |
| Platelet Aggregation | Human | PAF | IC50 | 58 | |
| Receptor Binding | Rabbit Platelet Microsomes | [3H]PAF | IC50 | 27 |
Signaling Pathway
This compound exerts its effect by blocking the PAF receptor, thereby inhibiting the downstream signaling cascade. The binding of PAF to its receptor typically activates Gq and Gi proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in platelet aggregation and other cellular responses. This compound competitively binds to the PAF receptor, preventing PAF from initiating this signaling pathway.
Caption: this compound inhibits the PAF signaling pathway.
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by PAF. The principle is based on light transmission aggregometry. In a suspension of platelets (platelet-rich plasma or PRP), the platelets are in constant motion, causing the suspension to be turbid. Upon addition of an agonist like PAF, platelets aggregate, and the turbidity of the suspension decreases, allowing more light to pass through. This change in light transmission is measured over time.
Materials:
-
Freshly drawn human or rabbit whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Activating Factor (PAF).
-
This compound or other test compounds.
-
Saline or appropriate vehicle control.
-
Platelet aggregometer.
-
Centrifuge.
-
Pipettes and tips.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. The supernatant is the PRP.
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells. The supernatant is the PPP.
-
The PPP is used to set the 100% aggregation baseline (clear) and PRP is used for the 0% aggregation baseline (turbid) in the aggregometer.
-
-
Assay Protocol:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with a specific volume of PRP (e.g., 450 µL) into the aggregometer and start stirring.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to the maximal aggregation in the presence of the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced aggregation) can be determined by plotting the percent inhibition against the log concentration of the test compound.
-
Caption: Workflow for the PAF-induced platelet aggregation assay.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand ([3H]PAF) for binding to the receptor. This is a competitive binding assay typically performed on membranes isolated from cells expressing the PAF receptor, such as platelets.
Materials:
-
Rabbit or human platelets.
-
[3H]Platelet-Activating Factor ([3H]PAF).
-
Unlabeled PAF (for determining non-specific binding).
-
This compound or other test compounds.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin).
-
Homogenizer.
-
High-speed centrifuge.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Platelet Membranes (Microsomes):
-
Isolate platelets from whole blood by differential centrifugation.
-
Wash the platelets in a suitable buffer.
-
Lyse the platelets (e.g., by sonication or hypotonic shock) in a lysis buffer.
-
Centrifuge the lysate at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay Protocol:
-
In a series of tubes, add a constant amount of platelet membranes.
-
Add increasing concentrations of the test compound (this compound).
-
For determining total binding, add only the radioligand and buffer.
-
For determining non-specific binding, add the radioligand and a high concentration of unlabeled PAF.
-
Add a constant, low concentration of [3H]PAF to all tubes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by plotting the percent specific binding against the log concentration of the test compound. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for the PAF receptor binding assay.
Conclusion
The in vitro assays described provide a robust framework for the characterization of PAF receptor antagonists like this compound. The platelet aggregation assay offers a functional measure of antagonist activity, while the receptor binding assay provides a direct measure of the compound's affinity for the PAF receptor. Together, these methods are essential tools for the preclinical evaluation of novel PAF receptor-targeted therapeutics.
References
Application Notes and Protocols for TCV-309 Chloride in In Vivo Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TCV-309 chloride is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] PAF is a key lipid mediator involved in a variety of inflammatory and thrombotic events.[1] Consequently, TCV-309 has been investigated for its therapeutic potential in various disease models where PAF is implicated, including endotoxin-induced shock, anaphylactic shock, disseminated intravascular coagulation (DIC), myocardial reperfusion injury, and pancreatitis-associated lung injury. These application notes provide a summary of its use in in vivo animal models, along with generalized experimental protocols and relevant signaling pathway information.
Mechanism of Action
TCV-309 functions by specifically inhibiting the binding of PAF to its receptor on the surface of target cells, such as platelets, neutrophils, and endothelial cells. This antagonism prevents the downstream signaling cascades that lead to platelet aggregation, increased vascular permeability, hypotension, bronchoconstriction, and cytokine release.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo animal model studies investigating the effects of this compound.
Table 1: Efficacy of TCV-309 in Rodent Models of Shock and DIC
| Animal Model | Species | TCV-309 Dosage | Route of Admin. | Key Findings | Reference |
| PAF-induced Hypotension | Rat | ED50: 2.7 µg/kg | i.v. | Inhibited hypotension | |
| PAF-induced Hemoconcentration | Rat | ED50: 6.4 µg/kg | i.v. | Inhibited hemoconcentration | |
| PAF-induced Death | Rat | ED50: 1.7 µg/kg | i.v. | Protected against death | |
| PAF-induced Death | Mouse | ED50: 2.1 µg/kg | i.v. | Protected against death | |
| Anaphylactic Shock | Mouse | ED50: 2.6 µg/kg | i.v. | Protected against death | |
| Endotoxin-induced Hypotension | Rat | ED50: 1.2 µg/kg | i.v. | Reversed hypotension | |
| Endotoxin-induced Death | Rat | 100 µg/kg | i.v. | Protected against death | |
| Endotoxin-induced DIC | Rat | > 1 mg/kg | i.v. | Ameliorated DIC parameters | |
| Pancreatitis with Sepsis | Rat | 3 or 30 µg/kg | i.v. | Reduced lung injury and CINC levels |
Table 2: Efficacy of TCV-309 in Canine and Primate Models
| Animal Model | Species | TCV-309 Dosage | Route of Admin. | Key Findings | Reference |
| Endotoxin Shock | Dog | Not specified | Not specified | Attenuated hypotension and decreased cardiac output | |
| Myocardial Reperfusion Injury | Dog | 1 mg/kg | i.v. | Reduced severe ventricular arrhythmias | |
| Endotoxin-induced Lung Injury | Dog | 1 mg/kg | i.v. | Reduced pulmonary edema and improved surface activity | |
| Lung Reperfusion Injury | Dog | 30 µg/kg | i.v. | Lowered pulmonary vascular resistance and airway pressure | |
| Experimental Endotoxemia | Chimpanzee | 100 µg/kg bolus + 100 or 500 µg/kg/h infusion | i.v. | Inhibited endotoxin-induced rise in cytokine levels (IL-6, IL-8) |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for in vivo animal studies with this compound. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Endotoxin-Induced Shock Model in Rats
Objective: To evaluate the protective effects of this compound against endotoxin-induced shock.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound
-
Endotoxin (e.g., from E. coli)
-
Sterile saline
-
Anesthetic agent (e.g., pentobarbital)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant catheters into a femoral vein for drug/endotoxin administration and a carotid artery for blood pressure monitoring. Allow the animals to stabilize.
-
TCV-309 Administration: Administer this compound intravenously at the desired dose (e.g., 1.2 µg/kg to 100 µg/kg). A vehicle control group should receive an equivalent volume of sterile saline.
-
Induction of Shock: Following TCV-309 or vehicle administration, induce shock by intravenous infusion of endotoxin (e.g., 1 mg/kg over 4 hours for DIC model).
-
Monitoring and Data Collection: Continuously monitor mean arterial pressure. Collect blood samples at baseline and at specified time points post-endotoxin infusion to measure hematological parameters (platelet count, fibrinogen), coagulation times (PT, aPTT), and levels of fibrin degradation products (FDP).
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and collect tissues (e.g., kidneys) for histological analysis, such as assessing glomerular fibrin deposition.
Protocol 2: Myocardial Reperfusion Injury Model in Dogs
Objective: To assess the effect of this compound on arrhythmias and cardiac function following myocardial ischemia and reperfusion.
Materials:
-
Mongrel dogs
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
ECG recording equipment
-
Sonomicrometer crystals for measuring segment shortening
-
Left ventricular pressure catheter
Procedure:
-
Animal Preparation: Anesthetize the dogs, intubate, and provide mechanical ventilation. Perform a left thoracotomy to expose the heart. Place instruments for monitoring ECG, left ventricular pressure, and regional myocardial segment shortening.
-
TCV-309 Administration: Administer this compound intravenously (e.g., 1 mg/kg) prior to coronary artery occlusion. A control group receives no TCV-309.
-
Induction of Ischemia: Ligate the left anterior descending coronary artery for a defined period (e.g., 20 minutes).
-
Reperfusion: Release the ligature to allow for reperfusion of the myocardium.
-
Monitoring and Data Collection: Continuously record ECG to identify ventricular arrhythmias. Monitor left ventricular pressure and segment shortening throughout the ischemia and reperfusion periods (e.g., for 30 minutes post-reperfusion).
-
Endpoint Analysis: Analyze the incidence and severity of ventricular arrhythmias. Assess the recovery of myocardial function by comparing pre-ischemic and post-reperfusion measurements of segment shortening and left ventricular pressure.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo animal study involving this compound.
References
- 1. Effects of TCV-309, a novel PAF antagonist, on circulatory shock and hematological abnormality induced by endotoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of platelet-activating-factor antagonist TCV-309 on arrhythmias and functional recovery during myocardial reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of TCV-309--a potent PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of TCV-309 Chloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCV-309 chloride is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a variety of pathophysiological processes, including inflammation, anaphylaxis, and septic shock.[1][2] By blocking the PAF receptor, TCV-309 has demonstrated significant therapeutic potential in various preclinical models. These application notes provide detailed protocols for the intravenous administration of this compound in rats for studying its effects in models of endotoxemia and disseminated intravascular coagulation (DIC).
Data Presentation
The following tables summarize the quantitative effects of intravenous TCV-309 administration in rat models of Disseminated Intravascular Coagulation (DIC) and its general efficacy in PAF- and endotoxin-induced shock.
Table 1: Effect of TCV-309 on Coagulation Parameters in a Rat Model of Endotoxin-Induced DIC
| Parameter | Control (Endotoxin Only) | TCV-309 (1 mg/kg, i.v.) + Endotoxin |
| Platelet Count (x10⁴/µL) | 28.5 ± 2.1 | 45.3 ± 3.4 |
| Plasma Fibrinogen (mg/dL) | 110 ± 8 | 165 ± 10 |
| Prothrombin Time (PT) (sec) | 25.8 ± 1.5 | 18.2 ± 0.9 |
| Activated Partial Thromboplastin Time (APTT) (sec) | 55.3 ± 4.1 | 38.6 ± 2.5 |
| *Data represents a significant amelioration compared to the control group. Data adapted from a study on endotoxin-induced DIC in rats. |
Table 2: Efficacy of Intravenous TCV-309 in Rat Models of Shock [1]
| Model | Parameter | ED₅₀ (µg/kg, i.v.) |
| PAF-Induced Hypotension | Inhibition | 2.7 |
| PAF-Induced Hemoconcentration | Inhibition | 6.4 |
| PAF-Induced Death | Prevention | 1.7 |
| Endotoxin-Induced Hypotension | Reversal | 1.2 |
| Endotoxin-Induced Death | Protection | 100 (effective dose) |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound for a Rat Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC)
Objective: To evaluate the therapeutic efficacy of TCV-309 in a rat model of endotoxin-induced DIC.
Materials:
-
This compound powder
-
Sterile, endotoxin-free 0.9% saline
-
Endotoxin (e.g., Lipopolysaccharide from E. coli)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Rat restrainer
-
Warming device (e.g., heat lamp or warming pad)
-
Anesthetic (optional, for terminal procedures)
-
Blood collection tubes (containing appropriate anticoagulant, e.g., sodium citrate for coagulation assays)
Procedure:
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature- and light-controlled environment with free access to food and water.
-
-
Preparation of TCV-309 Solution:
-
This compound is a white to pale yellow powder that is soluble in water and saline.
-
On the day of the experiment, prepare a stock solution of this compound by dissolving it in sterile, endotoxin-free 0.9% saline to the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Ensure the final solution is clear and free of particulates.
-
-
Preparation of Endotoxin Solution:
-
Reconstitute endotoxin powder in sterile, endotoxin-free 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 4-hour infusion).
-
-
Intravenous Administration:
-
Weigh each rat to determine the precise volume of TCV-309 and endotoxin to be administered.
-
Warm the rat's tail using a warming device for 5-10 minutes to induce vasodilation of the lateral tail veins, which aids in visualization and injection.
-
Place the rat in a suitable restrainer.
-
Clean the tail with 70% ethanol.
-
Using a 25-27 gauge needle, perform a bolus intravenous injection of TCV-309 (e.g., 1 mg/kg) into one of the lateral tail veins.
-
Immediately following the TCV-309 administration, initiate a sustained intravenous infusion of endotoxin (e.g., 1 mg/kg over 4 hours) via a contralateral tail vein or a previously placed catheter.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress throughout the experiment.
-
At the end of the endotoxin infusion period (4 hours), anesthetize the rats.
-
Collect blood samples via cardiac puncture or from the abdominal aorta into tubes containing sodium citrate.
-
Process the blood samples to obtain plasma for the analysis of platelet count, fibrinogen, Prothrombin Time (PT), and Activated Partial Thromboplastin Time (APTT).
-
Protocol 2: Evaluation of TCV-309 on Endotoxin-Induced Hypotension in Rats
Objective: To assess the ability of TCV-309 to reverse endotoxin-induced hypotension in rats.
Materials:
-
Same as Protocol 1
-
Blood pressure monitoring system (e.g., tail-cuff method or indwelling arterial catheter)
Procedure:
-
Animal Preparation and Blood Pressure Monitoring:
-
Anesthetize the rat or use a restrainer suitable for conscious blood pressure monitoring.
-
If using an invasive method, cannulate the carotid or femoral artery for direct and continuous blood pressure measurement.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
-
Induction of Hypotension:
-
Administer a bolus intravenous injection of endotoxin (e.g., 5-10 mg/kg) via the lateral tail vein.
-
Monitor the MAP until a stable hypotensive state is achieved (typically a drop of 30-40 mmHg from baseline).
-
-
TCV-309 Administration:
-
Once hypotension is established, administer a bolus intravenous injection of TCV-309 at the desired dose (e.g., ED₅₀ of 1.2 µg/kg).
-
Prepare the TCV-309 solution in sterile 0.9% saline as described in Protocol 1.
-
-
Post-Treatment Monitoring:
-
Continuously monitor the MAP for at least 60 minutes post-TCV-309 administration to observe the reversal of hypotension.
-
Record changes in heart rate and other relevant hemodynamic parameters if the monitoring system allows.
-
Visualizations
References
- 1. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the platelet-activating factor antagonist, TCV-309, and the cyclo-oxygenase inhibitor, ibuprofen, on the haemodynamic changes in canine experimental endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCV-309 Chloride in Canine Endotoxin Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TCV-309 chloride, a potent platelet-activating factor (PAF) antagonist, in canine models of endotoxin shock. The following sections detail the dosage, experimental protocols, and key findings from preclinical studies, offering a valuable resource for researchers investigating the therapeutic potential of PAF antagonists in sepsis and related inflammatory conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound in canine endotoxin shock models. These tables are designed for easy comparison of dosages and significant outcomes.
Table 1: this compound and Endotoxin Dosages
| Parameter | Dosage | Route of Administration | Reference |
| This compound | 1 mg/kg | Intravenous | [1][2] |
| Endotoxin (E. coli) | 3 mg/kg | Intravenous | [1][2] |
| Endotoxin (E. coli) | 2 mg/kg | Intravenous | [3] |
Table 2: Hemodynamic and Physiological Effects of this compound in Canine Endotoxin Shock
| Parameter | Effect of this compound | Magnitude of Effect | Reference |
| Mean Aortic Pressure | Attenuated depression | Significantly improved | |
| Cardiac Output | Attenuated decrease | Significantly improved | |
| Left Ventricular Systolic Pressure | Attenuated decrease | Attenuated | |
| Left Ventricular Stroke Work Index | Attenuated depression | Significantly improved | |
| Pulmonary Vascular Resistance | Attenuated increase | Attenuated | |
| Total Peripheral Resistance | No significant effect on the decrease | Not significant | |
| Plasma Fibrinogen | Attenuated decrease | Significantly attenuated | |
| Hematocrit | Attenuated increase | Significantly attenuated | |
| Plasma Lactate | Attenuated increase | Significantly attenuated | |
| Lung Wet/Dry Weight Ratio | Reduced increase | Significantly reduced | |
| Pulmonary Surface Activity | Augmented | Augmented | |
| Urine Volume | Attenuated depression | Significantly improved |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in canine models of endotoxin-induced shock.
Canine Endotoxin Shock Model Induction
This protocol outlines the steps for inducing endotoxin shock in canines for the evaluation of therapeutic agents like this compound.
Materials:
-
Beagle dogs
-
General anesthetic (e.g., pentobarbital)
-
Artificial ventilator
-
Escherichia coli (E. coli) endotoxin
-
Sterile saline solution
-
Intravenous catheters
-
Monitoring equipment for hemodynamic parameters (e.g., aortic pressure, cardiac output)
Procedure:
-
Animal Preparation: Anesthetize healthy adult beagle dogs and maintain anesthesia throughout the experiment. Intubate the dogs and provide artificial ventilation.
-
Catheterization: Surgically place intravenous catheters for the administration of endotoxin, this compound, and for blood sampling and hemodynamic monitoring.
-
Baseline Measurements: Allow the animals to stabilize after surgery and record baseline hemodynamic and hematological parameters for a sufficient period.
-
Endotoxin Administration: Prepare a solution of E. coli endotoxin in sterile saline. Administer the endotoxin as an intravenous bolus injection at a dosage of 2 mg/kg or 3 mg/kg.
-
Monitoring: Continuously monitor hemodynamic parameters, including mean aortic pressure, cardiac output, left ventricular pressure, and pulmonary vascular resistance. Collect blood samples at predetermined intervals to measure hematological and biochemical markers such as plasma fibrinogen, hematocrit, and plasma lactate.
This compound Treatment Protocol
This protocol describes the administration of this compound following the induction of endotoxin shock.
Materials:
-
This compound
-
Sterile saline solution for injection
-
Intravenous administration set
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Following the administration of endotoxin, administer this compound intravenously at a dosage of 1 mg/kg. The exact timing of TCV-309 administration relative to the endotoxin challenge should be consistently maintained across experimental groups.
-
Continued Monitoring: Continue to monitor all physiological and biochemical parameters as described in the induction protocol for the duration of the experiment (e.g., up to 180 minutes or longer).
-
Control Group: A control group of animals should receive an equivalent volume of saline vehicle instead of this compound to serve as a baseline for the effects of endotoxin shock without treatment.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in canine endotoxin shock.
Caption: Signaling pathway in endotoxin shock and the antagonistic action of this compound.
Caption: Experimental workflow for evaluating this compound in a canine endotoxin shock model.
References
- 1. Effect of platelet activating factor antagonist (TCV-309) on lung injury in dogs with experimentally endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of TCV-309, a novel platelet activating factor antagonist, on hemodynamics in dogs with endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the platelet-activating factor antagonist, TCV-309, and the cyclo-oxygenase inhibitor, ibuprofen, on the haemodynamic changes in canine experimental endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TCV-309 Chloride in the Study of Platelet-Activating Factor (PAF) Mediated Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been identified as a key player in the pathophysiology of ALI/ARDS. PAF exerts its effects by binding to the PAF receptor (PAFR), a G protein-coupled receptor, triggering a cascade of downstream signaling events that promote inflammation, increase vascular permeability, and induce bronchoconstriction.
TCV-309 chloride is a potent and selective antagonist of the PAF receptor.[1][2] Its high affinity and specificity for the PAFR make it an invaluable tool for elucidating the role of PAF in the pathogenesis of lung injury and for evaluating the therapeutic potential of PAF receptor blockade. TCV-309 has been shown to effectively inhibit various PAF-induced biological actions, including platelet aggregation, hypotension, increased vascular permeability, and bronchoconstriction.[1] Preclinical studies have demonstrated its protective effects in various models of acute lung injury, including those induced by endotoxin and ischemia-reperfusion.[3][4]
These application notes provide detailed protocols for utilizing this compound in preclinical models of lung injury to investigate the role of PAF and assess the efficacy of PAF receptor antagonism.
Mechanism of Action: PAF Signaling in Lung Injury
PAF, upon binding to its receptor on various cell types in the lung (including endothelial cells, epithelial cells, and immune cells), activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to the activation of downstream inflammatory pathways, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines, expression of adhesion molecules, and increased vascular permeability, all of which contribute to the pathology of acute lung injury. TCV-309 acts as a competitive antagonist at the PAF receptor, preventing PAF from binding and initiating this signaling cascade.
References
- 1. Pharmacological profile of TCV-309--a potent PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of platelet activating factor antagonist (TCV-309) on lung injury in dogs with experimentally endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended lung preservation with platelet-activating factor-antagonist TCV-309 in combination with prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
TCV-309 Chloride: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCV-309 chloride is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein-coupled receptor involved in a multitude of inflammatory and thrombotic processes.[1][2] PAF, a potent phospholipid mediator, plays a significant role in various pathological conditions, including acute inflammation, allergic reactions, endotoxic shock, and anaphylaxis.[2] By blocking the binding of PAF to its receptor, this compound effectively inhibits downstream signaling cascades, making it a valuable tool for investigating the role of the PAF pathway in diverse experimental models.[1][3] These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound competitively inhibits the binding of platelet-activating factor (PAF) to its receptor (PAFR). This action blocks the activation of downstream signaling pathways, which include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover. The antagonism of PAFR by this compound leads to the attenuation of various cellular responses mediated by PAF, such as platelet and granulocyte aggregation, and chemotaxis of leukocytes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Species/System | Value | Reference |
| IC₅₀ (PAF-induced platelet aggregation) | Rabbit | 33 nM | |
| IC₅₀ (PAF-induced platelet aggregation) | Human | 58 nM | |
| IC₅₀ ([³H]PAF binding to rabbit platelet microsomes) | Rabbit | 27 nM | |
| Effective Dose (Endotoxin-induced shock) | Dogs | 1 mg/kg (intravenous) | |
| Effective Dose (Myocardial reperfusion injury) | Dogs | 1 mg/kg (intravenous) | |
| Effective Dose (Endotoxin-induced DIC) | Rats | > 1 mg/kg (intravenous) | |
| Effective Dose (Cerulein-induced pancreatitis) | Rats | 3 or 30 µg/kg (intravenous) | |
| Effective Dose (Endotoxemia) | Chimpanzees | 100 µg/kg bolus, followed by 100 or 500 µg/kg/h infusion |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Platelet-rich plasma (PRP) from human or rabbit
-
Aggregometer
-
Phosphate-buffered saline (PBS)
-
Solvent for this compound (e.g., DMSO, saline)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent. Further dilutions should be made in PBS.
-
Isolate platelet-rich plasma (PRP) from fresh blood samples.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add various concentrations of this compound to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor and record the change in light transmission for 5-10 minutes to measure the extent of aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound and determine the IC₅₀ value.
In Vivo Endotoxin-Induced Shock Model (Canine)
This protocol describes the use of this compound to mitigate the effects of endotoxin-induced shock in a canine model.
Materials:
-
This compound
-
Endotoxin (e.g., from E. coli)
-
Beagle dogs
-
Anesthesia and surgical equipment for hemodynamic monitoring
-
Saline solution for injection
Procedure:
-
Anesthetize the dogs and instrument them for continuous monitoring of hemodynamic parameters, including mean aortic pressure, cardiac output, and left ventricular stroke work index.
-
Prepare a solution of this compound in sterile saline for intravenous administration.
-
Induce endotoxic shock by intravenous injection of endotoxin (e.g., 3 mg/kg).
-
Following the induction of shock, administer this compound intravenously at a dose of 1 mg/kg.
-
Continuously monitor and record all hemodynamic parameters for a defined period (e.g., up to 180 minutes) to evaluate the therapeutic effects of this compound.
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflows.
References
Application of TCV-309 Chloride in Hemodynamic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCV-309 chloride is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of inflammatory and cardiovascular conditions, including shock, ischemia-reperfusion injury, and acute lung injury. By blocking the binding of PAF to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to vasodilation, increased vascular permeability, platelet aggregation, and inflammatory cell activation. These properties make this compound a valuable pharmacological tool for investigating the role of PAF in various physiological and pathophysiological processes, particularly in the context of hemodynamic research. This document provides detailed application notes and protocols for the use of this compound in preclinical hemodynamic studies, based on findings from canine and rodent models of endotoxic shock.
Mechanism of Action: PAF Receptor Antagonism
Platelet-activating factor (PAF) exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. This interaction initiates a cascade of intracellular signaling events that are central to the inflammatory and hemodynamic changes associated with various pathological states. This compound acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream effects.
The binding of PAF to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Together, these events lead to a cellular response that includes platelet aggregation, neutrophil activation, and the production of other inflammatory mediators. In the vasculature, PAF induces profound vasodilation and increases vascular permeability, leading to hypotension and plasma extravasation. This compound, by blocking the initial PAF-receptor interaction, prevents the initiation of this signaling cascade.
Data Presentation: Hemodynamic Effects of TCV-309 in Endotoxic Shock Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of endotoxin-induced shock.
Table 1: Hemodynamic Effects of TCV-309 in a Canine Model of Endotoxic Shock
| Parameter | Control (Endotoxin only) | TCV-309 (1 mg/kg) + Endotoxin |
| Mean Aortic Pressure (mmHg) | Significantly Decreased | Significantly Improved |
| Cardiac Output (L/min) | Significantly Decreased | Significantly Improved |
| Left Ventricular Stroke Work Index | Significantly Decreased | Significantly Improved |
| Urine Volume | Significantly Decreased | Significantly Improved |
| Pulmonary Vascular Resistance | Sustained Increase | Attenuated Increase |
| Total Peripheral Resistance | No Significant Change | No Significant Effect |
Data synthesized from studies investigating the effects of TCV-309 on endotoxin-induced shock in dogs.[1][2]
Table 2: Hemodynamic Effects of TCV-309 in a Rat Model of Endotoxic Shock
| Parameter | Control (Endotoxin only) | TCV-309 (100 µg/kg i.v.) + Endotoxin |
| Mean Arterial Pressure | Profound Hypotension | Attenuated Hypotension |
| Survival | Decreased | Protected from Death |
Data from a study on the protective effects of TCV-309 in endotoxin-induced shock in rats.[3]
Experimental Protocols
The following are detailed protocols for inducing endotoxic shock in canine and rodent models and for the administration of this compound to study its hemodynamic effects.
Protocol 1: Canine Model of Endotoxin-Induced Shock
Objective: To evaluate the therapeutic effects of this compound on the hemodynamic parameters in a canine model of endotoxin-induced shock.
Materials:
-
Beagle dogs (healthy, of either sex)
-
Pentobarbital sodium (for anesthesia)
-
Endotoxin (E. coli lipopolysaccharide)
-
This compound solution (for intravenous administration)
-
Saline solution (0.9% NaCl)
-
Catheters for cannulation (e.g., Swan-Ganz catheter)
-
Ventilator
-
Hemodynamic monitoring system (for measuring blood pressure, cardiac output, etc.)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the dogs with an appropriate dose of pentobarbital sodium.
-
Intubate the animals and maintain ventilation with a mechanical ventilator.
-
Cannulate the femoral artery for continuous monitoring of arterial blood pressure.
-
Insert a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measuring cardiac output, pulmonary artery pressure, and central venous pressure.
-
Allow the animals to stabilize for a period before commencing the experiment.
-
-
Induction of Endotoxic Shock:
-
Administer a bolus intravenous injection of endotoxin at a dose of 3 mg/kg body weight.
-
Continuously monitor and record all hemodynamic parameters.
-
-
This compound Administration:
-
Following the induction of shock, administer a single intravenous dose of this compound at 1 mg/kg body weight.[1]
-
The control group should receive an equivalent volume of saline.
-
-
Hemodynamic Monitoring:
-
Continue to monitor and record all hemodynamic parameters for a predefined period (e.g., 180 minutes) post-endotoxin and TCV-309 administration.
-
Parameters to be measured include: mean aortic pressure, cardiac output, heart rate, central venous pressure, pulmonary artery pressure, and left ventricular stroke work index.
-
-
Data Analysis:
-
Analyze the collected data to compare the hemodynamic changes between the TCV-309 treated group and the control group.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.
-
Protocol 2: Rat Model of Endotoxin-Induced Hypotension and Mortality
Objective: To assess the protective effects of this compound against endotoxin-induced hypotension and mortality in a rat model.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic agent (e.g., pentobarbital, isoflurane)
-
Endotoxin (E. coli lipopolysaccharide)
-
This compound solution (for intravenous administration)
-
Saline solution (0.9% NaCl)
-
Catheters for arterial cannulation
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Cannulate the carotid artery for continuous measurement of mean arterial pressure (MAP).
-
Cannulate the jugular vein for intravenous administration of substances.
-
Allow for a stabilization period after surgery.
-
-
Induction of Hypotension:
-
Administer an intravenous infusion of endotoxin at a dose sufficient to induce a sustained hypotensive response.
-
-
This compound Administration:
-
For therapeutic assessment, administer this compound intravenously at a dose of 100 µg/kg after the onset of endotoxin-induced hypotension.[3]
-
For prophylactic assessment, administer this compound prior to the endotoxin challenge.
-
The control group should receive an equivalent volume of saline.
-
-
Hemodynamic Monitoring and Survival Assessment:
-
Continuously monitor and record MAP throughout the experiment.
-
For mortality studies, observe the animals for a defined period (e.g., 24 hours) and record survival rates.
-
-
Data Analysis:
-
Compare the changes in MAP between the TCV-309 treated and control groups.
-
For survival studies, use appropriate statistical methods (e.g., Kaplan-Meier survival analysis) to compare survival rates.
-
This compound is a valuable research tool for investigating the role of platelet-activating factor in hemodynamic regulation, particularly in the context of inflammatory and shock states. The protocols outlined in this document provide a framework for conducting in vivo studies to assess the efficacy of this compound in mitigating the deleterious cardiovascular effects of endotoxemia. Researchers can adapt these methodologies to explore the therapeutic potential of PAF receptor antagonism in a variety of disease models.
References
- 1. Effect of TCV-309, a novel platelet activating factor antagonist, on hemodynamics in dogs with endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of TCV-309, a novel PAF antagonist, on circulatory shock and hematological abnormality induced by endotoxin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCV-309 Chloride in Studying Cytokine Network Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCV-309 chloride is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R). PAF is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the PAF-R, a G-protein coupled receptor (GPCR), this compound serves as an invaluable tool for elucidating the role of PAF in complex biological systems, particularly in the induction of cytokine networks during inflammatory responses. These application notes provide detailed protocols and data for utilizing this compound in both in vitro and in vivo models of inflammation to study its effects on cytokine production and signaling.
Mechanism of Action
Platelet-Activating Factor (PAF) exerts its pro-inflammatory effects by binding to its receptor (PAF-R) on the surface of various immune cells, including macrophages, monocytes, and neutrophils, as well as endothelial cells.[1][2] This binding event initiates a cascade of intracellular signaling events. The PAF-R is coupled to Gq and Gi proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC).
Ultimately, these signaling pathways converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3] NF-κB is a master regulator of the inflammatory response, and its activation leads to the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This compound acts as a competitive antagonist at the PAF-R, preventing PAF from binding and thereby inhibiting the downstream signaling cascade that leads to cytokine gene expression.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study investigating the effect of this compound on endotoxin-induced cytokine production in chimpanzees. This data demonstrates the potent inhibitory effect of TCV-309 on the cytokine network.
Table 1: Effect of TCV-309 on Peak Plasma TNF-α Concentrations in Endotoxin-Challenged Chimpanzees
| Treatment Group | Peak TNF-α (pg/mL) (Mean ± SEM) | Percent Inhibition |
| Endotoxin Alone | 366 ± 96 | - |
| Endotoxin + TCV-309 (Low Dose) | 105 ± 47 | 71.3% |
| Endotoxin + TCV-309 (High Dose) | 115 ± 56 | 68.6% |
| *p < 0.05 compared to Endotoxin Alone |
Table 2: Effect of TCV-309 on Peak Plasma IL-6 Concentrations in Endotoxin-Challenged Chimpanzees
| Treatment Group | Peak IL-6 (pg/mL) (Mean ± SEM) | Percent Inhibition |
| Endotoxin Alone | 160 ± 82 | - |
| Endotoxin + TCV-309 (Low Dose) | 63 ± 30 | 60.6% |
| Endotoxin + TCV-309 (High Dose) | 65 ± 29 | 59.4% |
| p < 0.05 compared to Endotoxin Alone |
Table 3: Effect of TCV-309 on Peak Plasma IL-8 Concentrations in Endotoxin-Challenged Chimpanzees
| Treatment Group | Peak IL-8 (pg/mL) (Mean ± SEM) | Percent Inhibition |
| Endotoxin Alone | 279 ± 168 | - |
| Endotoxin + TCV-309 (Low Dose) | 71 ± 15 | 74.6% |
| Endotoxin + TCV-309 (High Dose) | 46 ± 17 | 83.5% |
| *p < 0.05 compared to Endotoxin Alone |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Release from Macrophages
This protocol details a method for assessing the in vitro efficacy of this compound in inhibiting lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-8
-
Sterile, pyrogen-free laboratory consumables
Procedure:
-
Cell Culture: Culture macrophages in T-75 flasks with complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells/well in 500 µL of complete medium and allow them to adhere overnight.
-
TCV-309 Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS or DMSO). Further dilute the stock solution in complete medium to achieve the desired final concentrations for the experiment (e.g., a dose-response range from 1 nM to 10 µM).
-
TCV-309 Pre-treatment: Remove the culture medium from the wells and replace it with 500 µL of medium containing the various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a working solution of LPS in complete medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For negative control wells, add 50 µL of medium without LPS.
-
Incubation: Incubate the plates for 6-24 hours at 37°C. The optimal incubation time should be determined empirically for the specific cytokines of interest.
-
Supernatant Collection: Following incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatants without disturbing the cell layer and store them at -80°C until analysis.
-
Cytokine Quantification: Quantify the concentrations of TNF-α, IL-6, and IL-8 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Protocol: TCV-309 in a Rodent Model of Endotoxin-Induced Systemic Inflammation
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a rat model of endotoxemia.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Equipment for intravenous (IV) or intraperitoneal (IP) injections
-
Blood collection supplies (e.g., syringes, EDTA tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
TCV-309 Preparation and Administration: Dissolve this compound in sterile saline to the desired concentration. Administer TCV-309 or vehicle control to the rats via IV or IP injection. A typical dose might range from 0.1 to 10 mg/kg. The timing of administration should be determined based on the experimental design (e.g., 30 minutes prior to LPS challenge).
-
LPS Administration: Prepare a solution of LPS in sterile saline. Anesthetize the rats and administer LPS via IV or IP injection at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
Blood Sampling: At various time points post-LPS administration (e.g., 1, 2, 4, 6, and 24 hours), collect blood samples from the tail vein or via cardiac puncture (as a terminal procedure) into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Cytokine Analysis: Store the plasma samples at -80°C until analysis. Measure the levels of TNF-α, IL-6, and IL-8 in the plasma using specific ELISA kits.
Visualizations
Caption: PAF-R signaling pathway leading to cytokine production.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
Troubleshooting & Optimization
TCV-309 chloride solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the effective use of TCV-309 chloride in your research. This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, playing a crucial role in studying inflammatory and thrombotic processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic molecule that acts as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] By binding to the PAF receptor, it blocks the signaling pathways normally initiated by PAF, a potent lipid mediator involved in inflammation, platelet aggregation, and anaphylaxis.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at 2-8°C under desiccated conditions, where it has a shelf life of 1095 days.[2] Once reconstituted in a solvent such as DMSO, it is recommended to store the stock solution at -20°C.
Q3: In which solvent is this compound soluble?
Troubleshooting Guide: Solubility and Stability Issues
Researchers may encounter challenges with the solubility and stability of this compound during experimental procedures. This guide provides a systematic approach to address these common issues.
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Potential Cause: this compound, like many organic compounds, may have limited solubility in aqueous solutions.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended initial step is to prepare a high-concentration stock solution in DMSO.
-
Sonication: If the compound does not readily dissolve, gentle sonication can help to break up aggregates and increase the surface area for dissolution.
-
Gentle Warming: Cautiously warming the solution to 37°C may improve solubility. However, the thermal stability of this compound in solution should be considered, and prolonged heating should be avoided.
-
Incremental Dilution: When diluting the DMSO stock into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to prevent precipitation.
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media
Potential Cause: The compound may be "crashing out" of the solution when the solvent environment changes from organic to aqueous, a common issue for hydrophobic compounds.
Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts and cytotoxicity.
-
Use of Surfactants or Solubilizing Agents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) in the aqueous buffer may help to maintain the solubility of this compound. The compatibility of any additive with your specific assay should be verified.
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 6.3 mg/mL (10.00 mM) | [2] |
| Long-term Storage (Solid) | 2-8°C, desiccated | |
| Shelf Life (Solid) | 1095 days | |
| Stock Solution Storage | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 629.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.3 mg of the compound.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
Sonication (if necessary): If particulates are still visible, place the vial in a sonicator water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR). This compound acts by blocking this initial binding step.
Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address solubility challenges in your experiments.
Caption: A step-by-step workflow for addressing this compound solubility issues.
References
Optimizing TCV-309 chloride concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TCV-309 for in vitro studies, with a specific focus on the importance of appropriate chloride concentration in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of TCV-309?
A1: TCV-309 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. By binding to the PAF receptor, TCV-309 blocks the downstream signaling pathways typically initiated by PAF. This inhibition prevents a variety of PAF-induced biological responses, including platelet aggregation, inflammation, and cellular activation.
Q2: Why is chloride concentration an important consideration for in vitro studies with TCV-309?
Q3: What is a recommended standard buffer for in vitro platelet aggregation studies with TCV-309?
A3: A commonly used and recommended buffer for in vitro platelet aggregation assays is modified Tyrode's solution.[3][4] This buffer is formulated to be isotonic with interstitial fluid and contains a balanced mixture of salts to maintain a physiological environment for the platelets. Several formulations exist, but they generally contain a sodium chloride concentration in the range of 134-137 mM.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor inhibition by TCV-309 | Suboptimal buffer composition: Incorrect chloride concentration or overall ionic strength may affect TCV-309's interaction with the PAF receptor or alter platelet responsiveness. | 1. Verify Buffer Composition: Prepare fresh Tyrode's solution or HEPES Buffered Saline (HBS) according to a standard protocol (see Tables 1 and 2). 2. Check pH: Ensure the pH of the buffer is adjusted to the physiological range (typically 7.2-7.4). 3. Use High-Purity Reagents: Use analytical grade reagents and purified water to prepare all buffers. |
| High background platelet aggregation (spontaneous aggregation) | Inappropriate buffer formulation: Imbalanced salt concentrations can lead to spontaneous platelet activation. | 1. Review Buffer Recipe: Double-check the concentrations of all components in your buffer, especially divalent cations like Ca²⁺ and Mg²⁺. 2. Prepare Fresh Buffer: Buffers can degrade over time; always use freshly prepared solutions. |
| Variability between experimental repeats | Inconsistent buffer preparation: Minor variations in buffer composition between experiments can lead to significant differences in results. | 1. Standardize Protocol: Use a standardized and documented protocol for buffer preparation. 2. Prepare a Large Batch: For a series of experiments, prepare a single, large batch of buffer to ensure consistency. |
Data Presentation: Standard Buffer Compositions
For optimal results in your in vitro studies involving TCV-309, it is recommended to use a physiologically balanced salt solution. The tables below provide the compositions of two commonly used buffers for platelet function assays.
Table 1: Composition of Modified Tyrode's Solution
| Component | Concentration (mM) |
| NaCl | 134 - 137 |
| KCl | 2.7 - 5.4 |
| CaCl₂ | 1.8 |
| MgCl₂ | 0.5 - 1.0 |
| NaHCO₃ | 12.0 |
| NaH₂PO₄ | 0.34 - 0.42 |
| Glucose | 5.5 - 11.1 |
| HEPES | 5.5 - 10.0 |
| pH | 7.4 |
Note: The exact composition can vary slightly between different protocols.[5]
Table 2: Composition of HEPES Buffered Saline (HBS)
| Component | Concentration (mM) |
| NaCl | 150 |
| HEPES | 10 |
| pH | 7.4 |
Note: HBS is a simpler buffer that can also be used for various biological applications.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing the inhibitory effect of TCV-309 on platelet aggregation induced by a platelet agonist like PAF.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
-
Add the desired concentration of TCV-309 or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a known concentration of a PAF agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of TCV-309 is calculated by comparing the aggregation in the presence of the compound to the vehicle control.
-
Mandatory Visualizations
References
- 1. Platelet-activating factor-induced chloride channel activation is associated with intracellular acidosis and apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor-induced chloride channel activation is associated with intracellular acidosis and apoptosis of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: TCV-309 Chloride Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of TCV-309 chloride, a potent Platelet-Activating Factor (PAF) receptor antagonist. Given the limited publicly available data on the off-target profile of this compound, this guide focuses on empowering researchers to design, execute, and interpret experiments to assess its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that mediate various physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions.[2][3]
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of publicly available studies that have systematically profiled the off-target interactions of this compound. While it is described as a "specific" PAF antagonist, all drugs have the potential for off-target effects, which are unintended interactions with other molecular targets.[4] Therefore, it is crucial for researchers to empirically determine the selectivity profile of this compound within the context of their specific experimental system.
Q3: My experimental results with this compound are not consistent with PAF receptor antagonism. Could this be due to off-target effects?
Yes, an unexpected phenotype is a primary indicator of potential off-target effects.[4] If the observed cellular or physiological response cannot be explained by the blockade of the PAF receptor signaling pathway, it is prudent to consider that this compound may be interacting with other cellular targets.
Q4: How can I begin to investigate potential off-target effects of this compound?
A systematic approach is recommended. Start by performing a comprehensive literature search for the off-target effects of other PAF antagonists with similar chemical scaffolds. If no direct information is available, the next step is to perform in vitro safety screening assays. Broad screening panels, such as those offered by commercial vendors, can assess the binding of this compound against a wide range of common off-target candidates, including other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.
Q5: How do I interpret the data from an off-target screening panel?
Data from screening panels are typically reported as a percentage of inhibition or as binding affinity values (Ki or IC50). A significant interaction with a non-target protein (a "hit") suggests a potential off-target effect. It is important to consider the concentration at which the off-target interaction occurs. If the affinity for the off-target is comparable to or greater than the affinity for the PAF receptor, the off-target interaction is more likely to be physiologically relevant. All significant off-target hits should be validated through secondary assays.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed with this compound treatment.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a structurally different, well-characterized PAF receptor antagonist as a positive control. If this second antagonist replicates the expected on-target phenotype but not the unexpected one, it strengthens the hypothesis of an off-target effect for this compound.
-
Dose-Response Analysis: Perform a full dose-response curve for both the expected (on-target) and unexpected (off-target) phenotypes. A significant separation in the EC50/IC50 values between the two responses can suggest that the unexpected phenotype is mediated by a different target.
-
Control Cell Lines: If possible, use a cell line that does not express the PAF receptor. Any effect observed in this cell line would be independent of the intended target.
-
Pathway Analysis: Utilize techniques like phospho-proteomics or RNA sequencing to identify signaling pathways that are unexpectedly modulated by this compound. This can provide clues to the identity of the off-target protein(s).
-
Problem 2: High variability or inconsistent results in off-target screening assays.
-
Troubleshooting Steps:
-
Compound Quality and Solubility: Ensure the purity and integrity of your this compound sample. Poor solubility can lead to compound precipitation and inconsistent results. Verify the solubility of this compound in your assay buffer and consider the use of appropriate solvents (with proper vehicle controls).
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays). Run compound-only controls (without the target protein) to check for such interference.
-
Cell-Based Assay Variability: If using cell-based assays, ensure consistency in cell passage number, confluency, and overall cell health, as these factors can significantly impact results.
-
Reagent Quality: Verify the quality and activity of all assay reagents, including radioligands, antibodies, and enzymes.
-
Quantitative Data on PAF Antagonist Selectivity
| Compound | On-Target IC50 (PAF-induced platelet aggregation) | Reference(s) |
| Apafant | High affinity binding to PAF receptor on human platelets | |
| Bepafant | Dose-dependent inhibition of PAF-induced platelet and neutrophil aggregation | |
| WEB 2086 | 0.055 µM (rabbit whole blood) | |
| Kadsurenone | 2.8 µM (rabbit whole blood) | |
| BN 52021 | 2.4 µM (rabbit whole blood) |
Note: This table presents on-target potencies and is intended for comparative purposes. The absence of a compound in this table does not imply a lack of on-target effect. The experimental conditions for determining IC50 values can vary between studies.
Experimental Protocols
Detailed Methodology: In Vitro Off-Target Receptor Binding Assay Panel
This protocol provides a representative methodology for screening this compound against a panel of human receptors to identify potential off-target binding interactions. This is a generalized protocol, and specific parameters may need to be optimized based on the chosen assay platform and target receptors.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors using a competitive radioligand binding assay format.
Materials:
-
This compound
-
A panel of membrane preparations from cells expressing the off-target receptors of interest
-
Validated radioligand for each receptor target
-
Non-labeled competing ligand for each receptor target (for defining non-specific binding)
-
Assay buffer (specific to each receptor, but typically contains a buffer salt like HEPES or Tris-HCl, and other components like MgCl2)
-
96-well or 384-well microplates
-
Filtration apparatus with glass fiber filters (e.g., MultiScreenHTS plates)
-
Scintillation counter and scintillation fluid
-
Microplate reader (if using a non-radioactive detection method)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay (e.g., from 10 nM to 100 µM).
-
Assay Setup:
-
In each well of the microplate, add the assay buffer.
-
Add the appropriate concentration of the radioligand (typically at or below its Kd for the receptor).
-
Add the serially diluted this compound or the vehicle control.
-
To determine non-specific binding, add a high concentration of the non-labeled competing ligand to a set of control wells.
-
Initiate the binding reaction by adding the membrane preparation containing the receptor of interest.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. The optimal incubation time should be determined for each receptor-ligand pair.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection:
-
For radioligand binding, the filters are collected, and the amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target effects investigation.
References
Technical Support Center: TCV-309 Chloride In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of TCV-309 chloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Poor or inconsistent efficacy of TCV-309 in our animal model. | 1. Suboptimal Formulation/Solubility: this compound has limited aqueous solubility. Precipitation upon injection can drastically reduce bioavailability.[1][2] 2. Inadequate Dose or Dosing Regimen: The effective dose can vary significantly between animal models and disease states.[3][4] 3. Timing of Administration: The therapeutic window for PAF antagonism can be narrow. Administration after the peak of PAF activity may show reduced efficacy. 4. Route of Administration: While intravenous (i.v.) administration is common for rapid effect, other routes may be more suitable for sustained exposure. | 1. Formulation Optimization: this compound is soluble in DMSO.[1] For in vivo use, prepare a concentrated stock in DMSO and then dilute it with a suitable vehicle like saline or PBS immediately before injection. Be mindful of the final DMSO concentration to avoid toxicity. A final concentration of <5-10% DMSO is generally recommended. For continuous infusion, ensure the compound remains in solution in the infusion vehicle. 2. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose in your specific model. Published effective doses range from µg/kg to mg/kg depending on the application. 3. Optimize Administration Timing: Administer TCV-309 prophylactically or at the onset of the inflammatory stimulus in your model. Review the pathophysiology of your model to determine the likely window of PAF activity. 4. Consider Alternative Routes: While most preclinical studies use i.v. administration, explore other routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection if sustained exposure is required, though this may require formulation adjustments. |
| Observed off-target effects or toxicity in treated animals. | 1. Vehicle Toxicity: High concentrations of solvents like DMSO can cause local irritation or systemic toxicity. 2. Compound-related Toxicity: Although generally well-tolerated, high doses of TCV-309 may lead to unforeseen off-target effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and compound-related effects. Minimize the final concentration of organic solvents in the injected solution. 2. Dose Reduction/Selectivity Check: If toxicity is observed, reduce the dose. Confirm the specificity of the observed effects by comparing with a structurally unrelated PAF antagonist if possible. |
| Difficulty in dissolving this compound for in vivo administration. | Physicochemical Properties: this compound is a complex organic molecule with inherent solubility limitations in aqueous solutions. | Recommended Solubilization Protocol: 1. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mg/mL). 2. For i.v. injection, dilute the DMSO stock with sterile saline (0.9% NaCl) or PBS to the final desired concentration immediately before use. Ensure the final DMSO concentration is as low as possible (ideally ≤5%). 3. Vortex thoroughly and visually inspect for any precipitation. If precipitation occurs, you may need to adjust the formulation, for instance by using co-solvents like PEG400 or Tween 80, but these must be tested for their own biological effects. |
| Variability in results between experimental cohorts. | 1. Inconsistent Formulation Preparation: Differences in the preparation of the dosing solution can lead to variability. 2. Animal Handling and Stress: Stress can influence inflammatory responses and drug metabolism. 3. Biological Variability: Inherent biological differences between animals. | 1. Standardize Formulation Protocol: Prepare fresh dosing solutions for each experiment using a standardized, documented procedure. 2. Consistent Animal Handling: Ensure all animal procedures are performed consistently and by trained personnel to minimize stress. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of TCV-309.
Table 1: In Vitro Inhibitory Concentrations (IC50) of TCV-309
| Assay | Species | IC50 (nM) | Reference |
| PAF-induced Platelet Aggregation | Rabbit | 33 | |
| PAF-induced Platelet Aggregation | Human | 58 | |
| [3H]PAF Binding to Platelet Microsomes | Rabbit | 27 |
Table 2: In Vivo Effective Doses (ED50) of TCV-309
| Model | Species | Endpoint | Route | ED50 (µg/kg) | Reference |
| PAF-induced Hypotension | Rat | Inhibition | i.v. | 2.7 | |
| PAF-induced Hemoconcentration | Rat | Inhibition | i.v. | 6.4 | |
| PAF-induced Death | Rat | Protection | i.v. | 1.7 | |
| PAF-induced Death | Mouse | Protection | i.v. | 2.1 | |
| Anaphylactic Shock | Mouse | Protection | i.v. | 2.6 | |
| PAF-induced Hypotension | Rat | Reversal | i.v. | 3.3 | |
| Endotoxin-induced Hypotension | Rat | Reversal | i.v. | 1.2 |
Experimental Protocols
Below are generalized methodologies for key experiments involving TCV-309. These should be adapted and optimized for specific experimental conditions.
General Protocol for In Vivo Administration of TCV-309 (Rodent Model)
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free syringes and needles
-
Vortex mixer
2. Preparation of Dosing Solution (for a 1 mg/kg dose in a 25g mouse):
- Calculate the required amount of TCV-309: For a 25g mouse, the dose is 0.025 mg.
- Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of, for example, 5 mg/mL.
- Calculate the volume of stock solution needed: 0.025 mg / 5 mg/mL = 0.005 mL or 5 µL.
- Prepare the final injection solution: For an injection volume of 100 µL, dilute 5 µL of the DMSO stock with 95 µL of sterile saline. This results in a final DMSO concentration of 5%.
- Vortex the solution thoroughly immediately before injection to ensure it is completely dissolved.
3. Administration:
- Administer the prepared solution via the desired route (e.g., intravenous injection into the tail vein).
- Administer a corresponding volume of the vehicle (e.g., 5% DMSO in saline) to the control group.
4. Post-administration Monitoring:
- Monitor the animals for any adverse effects.
- Proceed with the experimental model as planned.
Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
References
- 1. labsolu.ca [labsolu.ca]
- 2. TCV-309 (chloride) | 121494-09-5 [amp.chemicalbook.com]
- 3. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of TCV-309, a novel platelet activating factor (PAF) antagonist, on endotoxin-induced disseminated intravascular coagulation in rats: possible role of PAF in tissue factor generation - PubMed [pubmed.ncbi.nlm.nih.gov]
TCV-309 chloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of TCV-309 chloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: this compound powder should be stored at 2-8°C in a desiccated environment.[1]
Q2: What is the shelf life of this compound?
A: The shelf life of this compound is 1095 days when stored under the recommended conditions.[1]
Q3: How should I prepare solutions of this compound?
A: this compound is soluble in DMSO at a concentration of ≥ 6.3 mg/mL (10.00 mM).[1] For solution preparation, it is recommended to use anhydrous DMSO. Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, aliquot it into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A: When handling this compound, it is important to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.
Q5: What are the known hazards associated with this compound?
A: this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | The concentration is too high. | Ensure the concentration does not exceed 6.3 mg/mL. Gentle warming and vortexing may aid dissolution. |
| The compound may have degraded due to improper storage. | Verify that the compound has been stored at 2-8°C and desiccated. If degradation is suspected, use a fresh vial. | |
| Inconsistent experimental results. | Improper storage of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. |
| Contamination of the compound or solvent. | Use fresh, anhydrous grade DMSO for solution preparation. Ensure all labware is clean and dry. | |
| Precipitate forms in the stock solution upon freezing. | The concentration is too high for stable storage at low temperatures. | Try preparing a slightly more dilute stock solution for frozen storage. Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. |
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Desiccated | |
| Shelf Life | 1095 days | |
| Solubility in DMSO | ≥ 6.3 mg/mL (10.00 mM) | |
| Molecular Weight | 629.97 g/mol | |
| Purity | ≥95.0% | |
| CAS Number | 121494-09-5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM (6.3 mg/mL). For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.3 mg of this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for the preparation and handling of this compound solutions.
References
Technical Support Center: Overcoming Resistance to T-Type Calcium Channel (TTCC) Blockers in Cancer Cell Lines
Disclaimer: Initial research indicates that TCV-309 chloride is a potent platelet-activating factor (PAF) antagonist and not a T-type calcium channel (TTCC) blocker. This guide will focus on overcoming resistance to established TTCC blockers used in oncology research, as this appears to be the underlying scientific interest.
Frequently Asked Questions (FAQs)
Q1: What are T-type calcium channels (TTCCs) and why are they a target in cancer therapy?
T-type calcium channels (TTCCs) are low voltage-activated calcium channels that are often overexpressed in various types of cancer cells compared to normal tissues.[1] This overexpression is linked to the promotion of cancer cell proliferation, survival, and resistance to conventional therapies.[2] Consequently, blocking these channels presents a promising strategy for cancer treatment.
Q2: My cancer cell line, initially sensitive to a TTCC blocker (e.g., mibefradil, NNC-55-0396), is now showing resistance. What are the potential mechanisms?
Acquired resistance to TTCC blockers can arise from several molecular changes within the cancer cells. The primary suspected mechanisms include:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the TTCC blocker out of the cell, reducing its intracellular concentration and efficacy. Mibefradil, for instance, has been identified as a substrate for P-glycoprotein.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of TTCC blockade. The PI3K/Akt pathway is a key survival pathway that, when activated, can confer resistance to various anticancer agents, including those that target calcium signaling.[4][5]
-
Alterations in Apoptotic Pathways: Resistance can be associated with an increased expression of anti-apoptotic proteins, such as Bcl-2. These proteins can prevent the initiation of programmed cell death, even when TTCCs are blocked.
-
Upregulation of Other Calcium Channels: While not definitively shown for TTCC blockers, a common resistance mechanism to channel blockers is the upregulation of other channel types that can compensate for the blocked channel's function. For example, an increase in L-type calcium channel activity could potentially offer a compensatory influx of calcium.
Troubleshooting Guide for TTCC Blocker Resistance
If you are observing resistance to a TTCC blocker in your cell line, the following troubleshooting guide provides a systematic approach to investigate the underlying cause and explore potential solutions.
Problem: Decreased sensitivity of the cell line to the TTCC blocker.
Initial Confirmation:
-
Confirm Resistance with a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the dose-response curve for the resistant line confirms resistance.
Table 1: Hypothetical IC50 Values for a TTCC Blocker in Sensitive and Resistant Cell Lines
| Cell Line | TTCC Blocker | IC50 (µM) | Fold Resistance |
| Parental Line | Mibefradil | 2.5 | - |
| Resistant Line | Mibefradil | 25.0 | 10 |
| Parental Line | NNC-55-0396 | 5.0 | - |
| Resistant Line | NNC-55-0396 | 40.0 | 8 |
Investigating the Mechanism of Resistance:
The following workflow can help you systematically investigate the potential mechanisms of resistance in your cell line.
Caption: Experimental workflow for investigating TTCC blocker resistance.
1. Is Increased Drug Efflux the Cause?
-
Hypothesis: The resistant cells are overexpressing P-glycoprotein (P-gp), leading to increased efflux of the TTCC blocker.
-
Experiment:
-
Assess P-gp Expression: Use Western blotting or flow cytometry to compare the protein levels of P-gp in the parental and resistant cell lines.
-
Functional Assay: Perform a rhodamine 123 efflux assay. P-gp actively transports rhodamine 123 out of the cell. Increased efflux in the resistant cells, which can be reversed by a known P-gp inhibitor like verapamil, suggests a functional role for P-gp in resistance.
-
-
Potential Solution:
-
Co-treatment with a P-gp Inhibitor: Treat the resistant cells with the TTCC blocker in combination with a P-gp inhibitor (e.g., verapamil, cyclosporin A). A restoration of sensitivity would indicate that P-gp-mediated efflux is a key resistance mechanism.
-
2. Are Bypass Signaling Pathways Activated?
-
Hypothesis: The resistant cells have upregulated pro-survival signaling pathways, such as the PI3K/Akt pathway, to bypass the effects of TTCC inhibition.
-
Experiment:
-
Assess Pathway Activation: Use Western blotting to compare the phosphorylation status of key proteins in survival pathways (e.g., phospho-Akt, phospho-ERK) between the parental and resistant cell lines, both in the presence and absence of the TTCC blocker. Increased phosphorylation in the resistant line suggests activation of these pathways.
-
-
Potential Solution:
-
Combination Therapy: Combine the TTCC blocker with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor like LY294002 or an Akt inhibitor like MK-2206).
-
Caption: Activation of the PI3K/Akt bypass pathway.
3. Is there a Block in Apoptosis?
-
Hypothesis: The resistant cells have an increased expression of anti-apoptotic proteins like Bcl-2, or have altered mitochondrial function, preventing cell death.
-
Experiment:
-
Assess Bcl-2 Expression: Compare the protein levels of Bcl-2 in parental and resistant cells by Western blot.
-
Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRM to assess the mitochondrial membrane potential. A stable membrane potential in resistant cells upon treatment with the TTCC blocker suggests a block in the apoptotic pathway.
-
-
Potential Solution:
-
Co-treatment with a Bcl-2 Inhibitor: Use a Bcl-2 inhibitor (e.g., ABT-737) in combination with the TTCC blocker to see if sensitivity can be restored.
-
Caption: Inhibition of apoptosis by Bcl-2.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the TTCC blocker for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the TTCC blocker at the IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot for P-glycoprotein (P-gp)
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Calcium Imaging with Fura-2 AM
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.
Generation of a Drug-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of the TTCC blocker for the parental cell line.
-
Stepwise Dose Escalation:
-
Start by culturing the cells in a medium containing the TTCC blocker at a concentration equal to the IC10.
-
Once the cells have adapted and are growing steadily, gradually increase the drug concentration.
-
At each step, ensure the cell viability remains above 50-60%.
-
This process may take several months.
-
-
Confirmation of Resistance: Periodically check the IC50 of the cultured cells to monitor the development of resistance. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.
References
- 1. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaV3.3 T-type calcium channels contribute to carboplatin resistance in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mibefradil is a P-glycoprotein substrate and a potent inhibitor of both P-glycoprotein and CYP3A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TCV-309 chloride degradation and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of TCV-309 chloride and best practices for its handling and storage to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored under controlled conditions to maintain its stability. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to store the compound at -20°C. It is crucial to store this compound in a desiccated environment to protect it from moisture.
Q2: How should I prepare solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, use anhydrous DMSO to minimize the introduction of water, which could potentially lead to hydrolysis over time. For aqueous buffers, it is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation studies for this compound are not publicly available, based on its functional groups (pyridinium salt, ester, and amide linkages), several potential degradation pathways can be anticipated. These include hydrolysis of the ester and amide bonds, and potential photodegradation of the pyridinium and isoquinoline ring systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature and protected from moisture. 2. Prepare fresh stock solutions in anhydrous DMSO. 3. For aqueous experimental media, prepare the this compound solution immediately before use. |
| Loss of compound activity over time in aqueous solution | Hydrolysis of the ester or amide linkages. | 1. Minimize the time this compound is in an aqueous environment. 2. If possible, conduct experiments at a neutral pH. 3. Consider performing a stability study in your experimental buffer to determine the rate of degradation. |
| Discoloration of the solid compound or solutions | Potential photodegradation or oxidation. | 1. Store the solid compound and solutions protected from light. 2. Use amber vials or wrap containers in aluminum foil. 3. Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure. Note: These are theoretical pathways and have not been experimentally confirmed for this compound.
Experimental Protocols
For researchers wishing to perform their own stability studies, the following is a generalized protocol for a forced degradation study.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Anhydrous DMSO
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
A workflow for conducting a forced degradation study is outlined below.
Navigating TCV-309 Chloride Administration: A Technical Guide for Researchers
Technical Support Center
For researchers and drug development professionals utilizing the potent and specific platelet-activating factor (PAF) antagonist, TCV-309 chloride, this technical support center provides essential guidance on dosage adjustment across different animal species, detailed experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. Its primary mechanism of action is to competitively inhibit the binding of PAF to its receptor, thereby blocking the diverse biological effects of PAF, which include platelet aggregation, inflammation, hypotension, and increased vascular permeability.
Q2: In which research areas is this compound commonly used?
A2: this compound is frequently utilized in preclinical research models of conditions where PAF is a key mediator. These include studies on endotoxic shock, sepsis, disseminated intravascular coagulation (DIC), anaphylactic shock, myocardial ischemia-reperfusion injury, and pancreatitis-associated lung injury.
Q3: How should I prepare this compound for intravenous administration?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, it is crucial to prepare a stock solution in a suitable solvent and then dilute it to the final desired concentration with a physiologically compatible vehicle, such as saline, immediately before administration. It is recommended to keep the final concentration of the initial solvent (e.g., DMSO) to a minimum to avoid solvent-related toxicity.
Q4: What is the most common route of administration for this compound in animal studies?
A4: The most frequently reported route of administration for this compound in animal studies is intravenous (IV) injection. This route ensures rapid and complete bioavailability, which is often critical in acute experimental models.
Dosage Adjustment for Different Animal Species
Adjusting the dosage of this compound between different animal species requires more than a simple conversion based on body weight. Allometric scaling, which considers the body surface area, is a more accurate method for extrapolating drug dosages across species with different metabolic rates.
The following table summarizes reported intravenous dosages of this compound in various animal species.
| Animal Species | Dosage Range (mg/kg) | Experimental Model | Reference |
| Rat | 3 - 30 µg/kg | Cerulein-induced pancreatitis | [1] |
| Rat | > 1 mg/kg | Endotoxin-induced DIC | [2] |
| Dog | 30 µg/kg | Lung preservation | [3] |
| Dog | 1 mg/kg | Endotoxin-induced shock | [4][5] |
| Dog | 1 mg/kg | Myocardial reperfusion | |
| Chimpanzee | 100 µg/kg bolus, followed by 100-500 µg/kg/h infusion | Endotoxemia |
Note: The provided dosages are for reference only. The optimal dose for a specific experiment may vary depending on the animal model, the severity of the induced condition, and the specific research question. It is highly recommended to perform a dose-response study to determine the most effective dose for your experimental setup.
Experimental Protocols
General Protocol for Intravenous Administration of this compound in Rats
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Appropriate solvent (e.g., DMSO)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heating pad or lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration that allows for a small injection volume.
-
On the day of the experiment, dilute the stock solution to the final desired concentration with sterile saline. Ensure the final solvent concentration is minimal and well-tolerated by the animals.
-
-
Animal Preparation:
-
Acclimatize the rats to the experimental environment to minimize stress.
-
Weigh the animal to accurately calculate the required dose.
-
Gently restrain the rat. For tail vein injections, warming the tail with a heating pad or lamp can help dilate the vein, making it easier to visualize and access.
-
-
Intravenous Injection:
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions.
-
Proceed with the experimental model as planned.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in the final solution | - Low solubility in the aqueous vehicle. - The concentration of the compound is too high. | - Ensure the initial stock solution is fully dissolved. - Prepare the final dilution immediately before use. - Consider using a co-solvent or a different vehicle, ensuring it is non-toxic and compatible with the experimental model. |
| Difficulty with intravenous injection in rats | - Small and fragile tail veins. - Animal stress leading to vasoconstriction. | - Use a smaller gauge needle (e.g., 30G). - Ensure proper warming of the tail to dilate the veins. - Practice proper animal handling and restraint techniques to minimize stress. |
| Variable or no effect of this compound observed | - Incorrect dosage. - Improper administration (e.g., subcutaneous instead of intravenous). - Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your specific model. - Confirm successful intravenous injection technique. - Prepare fresh solutions for each experiment and store the stock solution as recommended. |
| Adverse reactions in animals post-injection | - High concentration of the initial solvent (e.g., DMSO). - Too rapid injection rate. - Contamination of the injection solution. | - Keep the final solvent concentration to a minimum. - Administer the injection slowly. - Ensure all solutions and equipment are sterile. |
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events that are central to inflammatory and thrombotic processes.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.
Experimental Workflow for a this compound Study
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Effect of TCV-309, a novel platelet activating factor antagonist, on hemodynamics in dogs with endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
Mitigating potential side effects of TCV-309 chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of TCV-309 chloride, a potent and specific platelet-activating factor (PAF) receptor antagonist. The following resources are designed to help mitigate potential issues and guide troubleshooting during your experiments.
General Information
This compound is a well-documented antagonist of the platelet-activating factor (PAF) receptor. In preclinical and phase II clinical studies, it has demonstrated a favorable safety profile. Notably, a phase II trial in patients with severe systemic inflammatory response syndrome (SIRS) indicated that TCV-309 was safe, with no significant difference in adverse events compared to the placebo group. Preclinical studies have also suggested a lack of hemolysis or vascular irritation.
It is crucial to distinguish this compound from "DeLLphi-309," which is the identifier for clinical trials involving Tarlatamab, an entirely different therapeutic agent. This guide pertains exclusively to the PAF receptor antagonist, this compound.
Troubleshooting Guide
This guide addresses potential experimental challenges that may arise when working with this compound.
| Question/Issue | Potential Cause | Recommended Action |
| Unexpected lack of effect on PAF-induced platelet aggregation. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the PAF receptor. 3. High Agonist Concentration: The concentration of PAF used to induce aggregation may be too high, overwhelming the antagonist. | 1. Ensure this compound is stored under the recommended conditions (typically cool and dry) and prepare fresh solutions for each experiment. 2. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound in your specific assay. 3. Titrate the PAF concentration to find the EC50 or EC80 and use this concentration for your inhibition studies. |
| Variability in anti-inflammatory or anti-thrombotic effects in vivo. | 1. Animal Model Differences: The role of PAF can vary between different animal species and disease models. 2. Pharmacokinetics: The bioavailability and half-life of this compound may differ depending on the route of administration and the animal model. 3. Complex Biological System: In vivo, other signaling pathways may compensate for the blockade of the PAF receptor. | 1. Carefully select the animal model based on the established role of PAF in the pathophysiology being studied. 2. Conduct pharmacokinetic studies to determine the optimal dosing regimen for your model. 3. Measure other relevant biomarkers in addition to those directly related to PAF to gain a more comprehensive understanding of the biological response. |
| Observed changes in blood pressure unrelated to the experimental design. | 1. PAF is a potent vasodilator. Antagonism of the PAF receptor by this compound could theoretically counteract this effect, leading to an increase in blood pressure under certain conditions. 2. Anesthesia Effects: The anesthetic agent used in an in vivo experiment can have its own effects on hemodynamics. | 1. Establish a stable baseline blood pressure reading before administering this compound. 2. Use a control group that receives the vehicle to account for the effects of the anesthetic and the experimental procedure itself. 3. Monitor hemodynamic parameters continuously. |
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound?
A1: Based on available preclinical and phase II clinical data, there are no specific, documented side effects directly attributed to this compound. A phase II study in patients with severe systemic inflammatory response syndrome found no significant difference in the number or severity of adverse events between the TCV-309 and placebo groups.
Q2: Can this compound cause bleeding or thrombosis?
A2: this compound is a platelet-activating factor (PAF) receptor antagonist and is expected to have anti-platelet aggregation effects. By inhibiting PAF-mediated platelet activation, it is more likely to have an anti-thrombotic (anti-clotting) effect rather than causing thrombosis. As with any anti-platelet agent, there is a theoretical risk of increased bleeding, though this has not been reported as a significant adverse event in the available studies.
Q3: How should I handle and store this compound?
A3: For specific handling and storage instructions, please refer to the manufacturer's safety data sheet (SDS). Generally, compounds of this nature should be stored in a cool, dry place, protected from light. For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Data Summary
The following table summarizes the key findings from studies on TCV-309, highlighting its safety and efficacy in various models.
| Study Type | Model | Key Findings on Safety and Efficacy |
| Preclinical | Rodents (rats, mice) | Showed beneficial effects in endotoxic and anaphylactic shock.[1] Did not cause hemolysis or vascular irritation.[1][2] |
| Preclinical | Dogs | Attenuated lung injury in endotoxin-induced shock.[3] Had beneficial effects on arrhythmias during myocardial reperfusion.[4] |
| Phase II Clinical Trial | Patients with Severe Systemic Inflammatory Response Syndrome (SIRS) | Treatment with TCV-309 was found to be safe. No significant difference in the number or severity of adverse events compared to placebo. |
Experimental Protocols
Platelet Aggregation Assay (In Vitro)
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or an appropriate animal species into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a specific volume of PRP to a new cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a predetermined time (e.g., 5-10 minutes).
-
Add a pre-determined concentration of PAF to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmittance.
-
Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
Monitoring of Hemodynamic Parameters (In Vivo)
Objective: To evaluate the effect of this compound on systemic blood pressure in an animal model.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement.
-
-
Data Acquisition:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize and record a baseline blood pressure for at least 30 minutes.
-
-
Compound Administration:
-
Administer this compound or vehicle control via an appropriate route (e.g., intravenous).
-
-
Continuous Monitoring:
-
Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the changes in hemodynamic parameters from baseline in the this compound-treated group compared to the vehicle-treated group.
-
Visualizations
References
- 1. 2.6. Platelet aggregation assay [bio-protocol.org]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]
- 4. 121494-09-5|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to TCV-309 Chloride and WEB 2086 in PAF Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Platelet-Activating Factor (PAF) receptor antagonists: TCV-309 chloride and WEB 2086. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs and to provide valuable comparative data for those in the field of drug development.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. The development of PAFR antagonists is a key area of research for potential therapeutic interventions in various inflammatory and cardiovascular conditions.
This compound is a potent and selective PAF antagonist characterized by its pyridinium structure. It has demonstrated efficacy in various preclinical models of PAF-mediated disorders.[1][2][3][4]
WEB 2086 , also known as apafant, is a well-established thieno-triazolodiazepine derivative recognized for its high potency and specificity as a PAF receptor antagonist.[5] It has been extensively used as a pharmacological tool to investigate the roles of PAF in health and disease.
Performance Comparison: In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro performance of this compound and WEB 2086 as PAF antagonists.
Table 1: Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | Preparation | IC50 (nM) |
| This compound | Rabbit | Platelets | 33 |
| Human | Platelets | 58 | |
| WEB 2086 | Human | Platelet-Rich Plasma | 170 |
| Human | Platelet-Rich Plasma | 117 |
Table 2: PAF Receptor Binding Affinity
| Compound | Species | Preparation | Value (nM) | Parameter |
| This compound | Rabbit | Platelet Microsomes | 27 | IC50 |
| WEB 2086 | Human | Platelets | 9.9 | Ki |
| Human | Platelets | 15 | Ki |
Based on available in vitro data, both this compound and WEB 2086 are highly potent PAF receptor antagonists. A direct comparative study reported that TCV-309 was as potent as WEB 2086 in inhibiting PAF-induced platelet aggregation and [3H]PAF binding to its receptor.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
PAF-Induced Platelet Aggregation Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole human or rabbit blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 cells/mL) using PPP.
-
-
Aggregation Measurement:
-
PRP is pre-warmed to 37°C.
-
A sample of the PRP is placed in an aggregometer cuvette with a magnetic stir bar.
-
The test compound (TCV-309 or WEB 2086) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).
-
Platelet aggregation is initiated by adding a pre-determined concentration of PAF.
-
The change in light transmittance, which is proportional to the degree of aggregation, is recorded for several minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the antagonist concentration.
-
PAF Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the PAF receptor.
Methodology:
-
Preparation of Platelet Membranes:
-
Platelets are isolated from PRP by centrifugation.
-
The platelet pellet is washed and then lysed by sonication or homogenization in a hypotonic buffer.
-
The membrane fraction is isolated by ultracentrifugation and resuspended in a suitable assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the platelet membrane preparation, a fixed concentration of a radiolabeled PAF analogue (e.g., [3H]PAF), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined from a competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
PAF Signaling Pathway and Mechanism of Antagonism
The binding of PAF to its G-protein coupled receptor on the cell surface initiates a signaling cascade that leads to various cellular responses. This compound and WEB 2086 act as competitive antagonists, blocking the binding of PAF to its receptor and thereby inhibiting these downstream effects.
Caption: PAF Receptor Signaling and Antagonist Inhibition.
Conclusion
Both this compound and WEB 2086 are potent and selective PAF receptor antagonists with comparable in vitro activities. Their utility in preclinical research is well-documented, and they serve as valuable tools for investigating the multifaceted roles of PAF in physiology and disease. The choice between these compounds will likely be guided by the specific requirements of the experimental setup, including the biological system under investigation and other practical considerations. The data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
- 1. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of TCV-309, a novel platelet activating factor (PAF) antagonist, on endotoxin-induced disseminated intravascular coagulation in rats: possible role of PAF in tissue factor generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of TCV-309--a potent PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor in hepatic ischemia/reperfusion injury. The effects of a PAF antagonist combined with a prostaglandin I2 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of TCV-309 Chloride and CV-6209 as Platelet-Activating Factor Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two notable Platelet-Activating Factor (PAF) receptor antagonists: TCV-309 chloride and CV-6209. The information herein is supported by experimental data to facilitate informed decisions in research and development.
Both this compound and CV-6209 are potent and selective antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Their primary mechanism of action involves competitively binding to the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF.[2] Experimental evidence consistently demonstrates that this compound exhibits greater potency than CV-6209 in various in vitro and in vivo models.
Quantitative Comparison of Potency
The following tables summarize the available quantitative data on the potency of this compound and CV-6209 from in vitro and in vivo studies.
In Vitro Potency: Inhibition of Platelet Aggregation and Receptor Binding
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | PAF-induced Platelet Aggregation | Rabbit | 33 | [3] |
| PAF-induced Platelet Aggregation | Human | 58 | [3] | |
| [3H]PAF Binding | Rabbit Platelet Microsomes | 27 | ||
| CV-6209 | PAF-induced Platelet Aggregation | Rabbit | 75 | |
| PAF-induced Platelet Aggregation | Human | 170 |
IC50 (half maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or the response to an agonist.
In Vivo Potency: Inhibition of PAF-Induced Hypotension and Lethality
| Compound | Assay | Species | ED50 (µg/kg, i.v.) | Reference |
| This compound | Inhibition of PAF-induced Hypotension | Rat | 2.7 | |
| Inhibition of PAF-induced Hemoconcentration | Rat | 6.4 | ||
| Protection from PAF-induced Death | Mouse | 2.1 | ||
| Reversal of PAF-induced Hypotension | Rat | 3.3 | ||
| CV-6209 | Inhibition of PAF-induced Hypotension | Rat | 9.0 | |
| Reversal of PAF-induced Hypotension | Rat | 4.6 |
ED50 (median effective dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Signaling Pathways and Experimental Workflows
To understand the context of these potency measurements, it is crucial to visualize the underlying biological pathways and experimental procedures.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
PAF binding to its G-protein coupled receptor (GPCR) on the cell surface initiates a cascade of intracellular events. This leads to the activation of various effector enzymes and the generation of second messengers, ultimately resulting in physiological responses such as platelet aggregation and inflammation.
Caption: PAF Receptor Signaling Pathway and points of inhibition.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The potency of PAF receptor antagonists is commonly determined using a platelet aggregation assay. This workflow outlines the key steps involved in this in vitro experiment.
Caption: Workflow for determining antagonist potency via platelet aggregation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
In Vitro Platelet Aggregation Assay
This protocol is based on the principles of light transmission aggregometry used to assess the inhibitory effect of this compound and CV-6209 on PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or rabbits into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP samples to 37°C in an aggregometer.
-
Add varying concentrations of this compound, CV-6209, or a vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of PAF.
-
Monitor the change in light transmission through the PRP suspension over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
Plot the percentage of inhibition of PAF-induced aggregation against the logarithm of the antagonist concentration.
-
Determine the IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal aggregation induced by PAF.
-
In Vitro [3H]PAF Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound and CV-6209 for the PAF receptor.
-
Preparation of Platelet Membranes:
-
Isolate platelets from rabbit blood by centrifugation.
-
Homogenize the platelets in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In assay tubes, combine the platelet membrane preparation, a fixed concentration of [3H]PAF (the radioligand), and varying concentrations of the unlabeled antagonist (this compound or CV-6209).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled PAF receptor ligand.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound [3H]PAF.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]PAF binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting competition curve.
-
In Vivo PAF-Induced Hypotension in Rats
This protocol describes a method to evaluate the in vivo potency of this compound and CV-6209 in antagonizing PAF-induced hypotension.
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar or Sprague-Dawley strains).
-
Anesthetize the rats with a suitable anesthetic agent.
-
Cannulate the carotid artery or femoral artery to monitor blood pressure continuously.
-
Cannulate the jugular vein or femoral vein for intravenous administration of PAF and the antagonists.
-
-
Experimental Procedure:
-
Allow the animal's blood pressure to stabilize after surgery.
-
Administer a bolus intravenous injection of PAF at a dose known to cause a significant but transient drop in mean arterial pressure (e.g., 0.3-1 µg/kg).
-
After the blood pressure returns to baseline, administer a specific dose of this compound or CV-6209 intravenously.
-
After a predetermined time, challenge the animal again with the same dose of PAF and record the change in blood pressure.
-
Repeat this procedure with different doses of the antagonists to establish a dose-response relationship.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the PAF-induced hypotensive response for each dose of the antagonist.
-
Plot the percentage inhibition against the logarithm of the antagonist dose.
-
Determine the ED50 value, the dose of the antagonist that inhibits the PAF-induced hypotension by 50%.
-
Conclusion
The experimental data clearly indicates that this compound is a more potent PAF receptor antagonist than CV-6209, both in vitro and in vivo. This is evidenced by its lower IC50 values in platelet aggregation and receptor binding assays, as well as its lower ED50 values in animal models of PAF-induced hypotension and mortality. The detailed protocols provided offer a framework for the consistent and reproducible evaluation of these and other PAF receptor antagonists. This comparative guide serves as a valuable resource for researchers in the fields of pharmacology and drug development, aiding in the selection of appropriate tools for the investigation of PAF-mediated pathways and the development of novel therapeutics.
References
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of TCV-309 Chloride for the PAF Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TCV-309 chloride, a potent antagonist of the Platelet-Activating Factor (PAF) receptor, alongside other commonly used PAF receptor antagonists. The data presented herein is intended to assist researchers in evaluating the specificity and performance of TCV-309 for in vitro and in vivo studies.
Comparative Analysis of PAF Receptor Antagonists
The following table summarizes the binding affinities and functional inhibitory concentrations of TCV-309 and other selected PAF receptor antagonists. This data is compiled from various in vitro studies, providing a quantitative comparison of their potency.
| Compound | Receptor Binding Affinity (Ki) | Functional Inhibition (IC50) | Assay Type | Species |
| This compound | Not explicitly found | 27 nM | [3H]PAF Binding | Rabbit |
| 33 nM | PAF-induced platelet aggregation | Rabbit | ||
| 58 nM | PAF-induced platelet aggregation | Human | ||
| WEB 2086 (Apafant) | 9.9 nM | 170 nM | PAF-induced platelet aggregation | Human |
| CV-6209 | Not explicitly found | 75 nM | PAF-induced platelet aggregation | Rabbit |
| 170 nM | PAF-induced platelet aggregation | Human | ||
| CV-3988 | 120 nM | 160 nM | [3H]-PAF Binding | Human |
| Ginkgolide B | 1.3 µM | 3.6 µM | PAF-induced platelet aggregation | Not Specified |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay for PAF Receptor
This protocol outlines the methodology for determining the binding affinity of antagonists to the PAF receptor using radiolabeled PAF.
Objective: To measure the competitive displacement of a radiolabeled PAF ligand ([3H]PAF) from its receptor by an unlabeled antagonist (e.g., TCV-309).
Materials:
-
Washed rabbit or human platelets
-
[3H]PAF (radioligand)
-
Unlabeled PAF (for determining non-specific binding)
-
Test compounds (e.g., TCV-309, WEB 2086)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood by differential centrifugation. Wash the platelets to remove plasma components.
-
Incubation: In a microplate or microcentrifuge tubes, combine the washed platelets, a fixed concentration of [3H]PAF, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain a high concentration of unlabeled PAF.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit platelet aggregation induced by PAF.
Objective: To determine the IC50 of a PAF receptor antagonist in inhibiting PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for calibration
-
PAF (agonist)
-
Test compounds (e.g., TCV-309)
-
Saline or appropriate vehicle
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation: Collect whole blood in an anticoagulant (e.g., sodium citrate) and centrifuge at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP.
-
Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Incubation with Antagonist: Place a known volume of PRP in the aggregometer cuvette with a stir bar. Add the test compound at various concentrations and incubate for a short period.
-
Induction of Aggregation: Add a submaximal concentration of PAF to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time. The maximum aggregation is measured as the maximal change in light transmission.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to a control with no antagonist. Plot the percentage inhibition against the compound concentration to determine the IC50 value.
Specificity of TCV-309
TCV-309 is described as a potent and specifically acting PAF antagonist. This specificity is crucial for its utility as a research tool, as off-target effects can confound experimental results. While a comprehensive public receptor screening panel for TCV-309 was not identified in the literature, its specificity is supported by functional assays where it was shown to inhibit various PAF-induced biological actions, such as platelet aggregation, hypotension, and bronchoconstriction, without causing non-specific effects like hemolysis. Furthermore, studies have shown that TCV-309 does not inhibit platelet aggregation induced by other agonists like ADP or collagen, indicating its specific action on the PAF receptor pathway.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of PAF receptor antagonists, the following diagrams are provided.
Cross-validation of TCV-309 Chloride Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TCV-309 chloride's performance against other Platelet-Activating Factor (PAF) antagonists. The information is supported by experimental data from various laboratories to facilitate objective evaluation.
TCV-309 is a potent and specific antagonist of the Platelet-Activating Factor (PAF), a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.[1] This guide summarizes key performance data of TCV-309 and its alternatives, details common experimental protocols for its evaluation, and visualizes its mechanism of action.
Comparative Efficacy of PAF Antagonists
The inhibitory activity of TCV-309 and other PAF antagonists is commonly assessed by their ability to inhibit PAF-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Data from various studies are summarized below to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Species | IC50 (µM) | Reference Lab/Study |
| TCV-309 | Rabbit | Not explicitly found | - |
| TCV-309 | Human | Not explicitly found | - |
| CV-3988 | Rabbit | 0.1 (aggregation) | Selective antagonism of platelet-activating factor...[2] |
| CV-3988 | Human | 0.16 (binding) | Inhibition by CV-3988 of the Binding of [3H]-platelet Activating Factor...[3] |
| WEB 2086 | Human | 0.17 (aggregation) | Pharmacological actions of WEB 2086...[4] |
| WEB 2086 | Human | 0.117 (aggregation) | Effect of a Paf antagonist, WEB 2086...[5] |
| BN 52021 (Ginkgolide B) | Human | Not specified | Comparison of three paf-acether receptor antagonist ginkgolides |
| BN 52021 (Ginkgolide B) | Rabbit | 0.442 (aggregation) | Amide Derivatives of Ginkgolide B... |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of widely used protocols to assess the in vivo effects of TCV-309.
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This model is used to evaluate the efficacy of compounds in preventing or mitigating the systemic coagulation abnormalities induced by endotoxins.
Objective: To induce a state of DIC in rats and assess the protective effects of TCV-309.
Methodology:
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of DIC: A sustained intravenous infusion of endotoxin (e.g., from E. coli) at a dose of 1 to 100 mg/kg over 4 hours is administered.
-
Treatment: TCV-309 is administered intravenously at doses typically greater than 1 mg/kg.
-
Parameters Measured: The severity of DIC is assessed by monitoring changes in platelet count, plasma fibrinogen levels, prothrombin time (PT), activated partial thromboplastin time (APTT), and fibrin/fibrinogen degradation products (FDP). Histological examination of organs, particularly the kidneys, for fibrin thrombi is also performed.
PAF-Induced Hypotension in Rats
This protocol is designed to evaluate the ability of TCV-309 to antagonize the hypotensive effects of PAF.
Objective: To induce hypotension in rats via PAF infusion and determine the inhibitory effect of TCV-309.
Methodology:
-
Animal Model: Anesthetized rats are typically used.
-
Induction of Hypotension: A continuous intravenous infusion of PAF is administered at a dose that causes a significant drop in mean arterial pressure (e.g., 0.3 µg/kg/min).
-
Treatment: TCV-309 is administered intravenously, often as a bolus injection (e.g., 10 µg/kg), prior to or during the PAF infusion.
-
Parameters Measured: Mean arterial pressure, cardiac output, and regional blood flow are continuously monitored to assess the hemodynamic changes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: PAF Signaling Pathway and TCV-309 Inhibition.
References
- 1. Pharmacological profile of TCV-309--a potent PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCV-309 Chloride and Other Platelet-Activating Factor (PAF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TCV-309 chloride, a potent Platelet-Activating Factor (PAF) antagonist, with other notable PAF inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying PAF-mediated signaling and its pathological roles.
Introduction to PAF and its Inhibition
Platelet-Activating Factor (PAF) is a highly potent, pro-inflammatory phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[1] The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[2] Consequently, the development of PAFR antagonists has been a significant area of research for potential therapeutic interventions in various inflammatory and cardiovascular diseases. This compound is a notable PAFR antagonist that has demonstrated high potency and specificity.[3][4] This guide compares this compound with other well-characterized PAF inhibitors: WEB 2086, CV-6209, CV-3988, and L-652731.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other PAF inhibitors. The data highlights the relative potencies of these compounds in inhibiting PAF-induced biological responses.
In Vitro Efficacy: Inhibition of PAF-Induced Platelet Aggregation and Receptor Binding
| Compound | IC50 (nM) - Rabbit Platelet Aggregation | IC50 (nM) - Human Platelet Aggregation | IC50 (nM) - [3H]PAF Binding to Rabbit Platelet Microsomes |
| This compound | 33 | 58 | 27 |
| WEB 2086 | - | 170 | - |
| CV-6209 | 75 | 170 | - |
| CV-3988 | 79 | 160 | - |
Note: A lower IC50 value indicates a higher potency.
In Vivo Efficacy: Protection Against PAF-Induced Pathological Effects
| Compound | ED50 (µg/kg, i.v.) - PAF-Induced Hypotension in Rats | ED50 (µg/kg, i.v.) - PAF-Induced Lethality in Mice | ED50 (µg/kg, i.v.) - Endotoxin-Induced Hypotension in Rats | ED50 (µg/kg, i.v.) - Anaphylactic Shock in Mice |
| This compound | 2.7 | 2.1 | 1.2 | 2.6 |
| WEB 2086 | - | - | - | - |
| CV-6209 | - | - | - | - |
| CV-3988 | - | - | - | - |
| L-652731 | - | - | - | - |
Note: A lower ED50 value indicates a higher potency in vivo. Data for WEB 2086, CV-6209, CV-3988, and L-652731 in these specific models were not available in the provided search results for a direct comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: PAF Receptor Signaling Pathway.
Caption: In Vitro Platelet Aggregation Assay Workflow.
Caption: In Vivo Endotoxic Shock Model Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from either human volunteers or rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
The PRP is carefully collected, and the remaining blood is further centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (e.g., this compound) or its vehicle is added to the PRP and incubated for a short period (e.g., 2-5 minutes).
-
PAF is then added to induce platelet aggregation, and the change in light transmission is recorded over time.
3. Data Analysis:
-
The percentage of aggregation is calculated.
-
The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the aggregation with the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PAF-induced aggregation, is calculated from a dose-response curve.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.
1. Preparation of Platelet Membranes:
-
Platelets are isolated from blood by centrifugation.
-
The isolated platelets are washed and then lysed (e.g., by sonication or hypotonic buffer) to release the cell membranes.
-
The membranes are collected by ultracentrifugation and resuspended in a suitable buffer.
2. Binding Reaction:
-
The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Endotoxic Shock Model
This model assesses the ability of a compound to protect against the lethal effects of endotoxin-induced shock.
1. Animal Preparation:
-
Male Wistar rats or a similar rodent model are used.
-
The animals are anesthetized.
-
Catheters may be inserted into an artery (e.g., carotid artery) to monitor blood pressure and a vein (e.g., jugular vein) for drug and endotoxin administration.
2. Experimental Procedure:
-
The test compound (e.g., this compound) or vehicle is administered intravenously.
-
After a short interval, a lethal dose of endotoxin (lipopolysaccharide, LPS) from a bacterial source (e.g., E. coli) is injected intravenously to induce shock.
-
Mean arterial pressure is continuously monitored, and the survival of the animals is observed over a set period (e.g., 24 hours).
3. Data Analysis:
-
The effect of the test compound on endotoxin-induced hypotension and mortality is evaluated.
-
The ED50 value, the dose of the compound that protects 50% of the animals from the lethal effects of endotoxin, is calculated.
In Vivo Anaphylactic Shock Model
This model evaluates the protective effect of a compound against an immediate and severe allergic reaction.
1. Sensitization (for active anaphylaxis):
-
Mice are sensitized by an intraperitoneal injection of an antigen (e.g., ovalbumin) along with an adjuvant (e.g., aluminum hydroxide gel).
-
This sensitization period allows the animals to produce IgE antibodies against the antigen.
2. Induction of Anaphylactic Shock:
-
After the sensitization period (e.g., 14-21 days), the test compound (e.g., this compound) or vehicle is administered intravenously.
-
Shortly after, a challenging dose of the antigen is injected intravenously to induce anaphylactic shock.
3. Observation and Data Analysis:
-
The animals are observed for signs of anaphylaxis, such as respiratory distress, and mortality is recorded over a specific time frame (e.g., 1-2 hours).
-
The ED50 value, the dose of the compound that protects 50% of the mice from lethal anaphylactic shock, is determined.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent PAF antagonist, both in vitro and in vivo. Its low nanomolar IC50 values for inhibiting platelet aggregation and receptor binding, coupled with its high potency in animal models of shock, establish it as a valuable tool for investigating the roles of PAF in various physiological and pathological conditions. When compared to other PAF inhibitors for which data is available, TCV-309 consistently exhibits a strong inhibitory profile. Researchers and drug development professionals can utilize this comparative information to make informed decisions when selecting a PAF inhibitor for their specific experimental needs.
References
- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of TCV-309--a potent PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaphylaxis: lessons from mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TCV-309 Chloride and L-652,731: Two Potent Platelet-Activating Factor Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable platelet-activating factor (PAF) receptor antagonists: TCV-309 chloride and L-652,731. Both compounds have been investigated for their potential in mitigating PAF-mediated pathological processes, including inflammation, thrombosis, and shock. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo potencies of this compound and L-652,731 based on published experimental findings. Direct head-to-head studies are limited; therefore, data from various sources are presented to provide a comparative overview.
Table 1: In Vitro Activity of this compound and L-652,731
| Parameter | This compound | L-652,731 | Species/System | Reference |
| PAF-Induced Platelet Aggregation (IC50) | 33 nM | Not explicitly found, but inhibits PAF-induced neutrophil degranulation | Rabbit Platelets | [1][2] |
| 58 nM | Human Platelets | [1][2] | ||
| [3H]PAF Binding Inhibition (IC50) | 27 nM | Not explicitly found, but is a potent PAF receptor antagonist | Rabbit Platelet Microsomes | [1] |
| PAF-Induced Neutrophil Degranulation Inhibition | Not explicitly found | 100% inhibition at 50 µM (against 1 µM PAF) | Rat Neutrophils |
Table 2: In Vivo Efficacy of this compound and L-652,731
| Parameter | This compound (i.v.) | L-652,731 (p.o.) | Species/Model | Reference |
| Inhibition of PAF-Induced Hypotension (ED50) | 2.7 µg/kg | 69% inhibition at 20 mg/kg | Rat | |
| Reversal of PAF-Induced Hypotension (ED50) | 3.3 µg/kg | Not explicitly found | Rat | |
| Reversal of Endotoxin-Induced Hypotension (ED50) | 1.2 µg/kg | Not explicitly found | Rat | |
| Protection from PAF-Induced Death (ED50) | 2.1 µg/kg | Less potent than TCV-309 (exact ED50 not provided in direct comparison) | Mouse | |
| Protection from Anaphylactic Shock-Induced Death (ED50) | 2.6 µg/kg | Less potent than TCV-309 (exact ED50 not provided in direct comparison) | Mouse | |
| Inhibition of PAF-Induced Extravasation | Not explicitly found | 76% inhibition at 20 mg/kg | Rat | |
| Inhibition of PAF-Induced Vascular Lysosomal Hydrolase Release | Not explicitly found | 79% inhibition at 20 mg/kg | Rat | |
| Inhibition of PAF-Induced Neutropenia | Not explicitly found | 73% inhibition at 20 mg/kg | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on common laboratory practices and information from the search results.
PAF-Induced Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly drawn blood from healthy human donors or rabbits, anticoagulated with 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-activating factor (PAF).
-
Test compound (this compound or L-652,731).
-
Saline or appropriate vehicle for dissolving compounds.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelets:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for several minutes to measure the extent of aggregation.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
PAF Receptor Binding Assay
This assay measures the affinity of a compound for the PAF receptor, typically by competing with a radiolabeled PAF ligand.
Objective: To determine the IC50 or Ki value of a test compound for binding to the PAF receptor.
Materials:
-
Rabbit platelet microsomes or other cell membranes expressing PAF receptors.
-
[3H]PAF (radiolabeled ligand).
-
Test compound (this compound or L-652,731).
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation:
-
In a reaction tube, combine the platelet microsomes, [3H]PAF at a fixed concentration, and the test compound at various concentrations (or vehicle for total binding, and a high concentration of unlabeled PAF for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filter with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Model: PAF-Induced Hypotension in Rats
This in vivo model assesses the ability of a compound to prevent or reverse a drop in blood pressure induced by PAF.
Objective: To determine the ED50 of a test compound for the inhibition or reversal of PAF-induced hypotension.
Materials:
-
Anesthetized rats.
-
Cannulas for drug administration (e.g., intravenous) and blood pressure monitoring.
-
Pressure transducer and recording system.
-
Platelet-activating factor (PAF).
-
Test compound (this compound or L-652,731).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and insert cannulas into a vein (for drug administration) and an artery (for blood pressure monitoring).
-
Allow the animal to stabilize.
-
-
Inhibition Protocol:
-
Administer the test compound or vehicle intravenously at various doses.
-
After a specified pretreatment time, administer a dose of PAF known to cause a significant and reproducible drop in blood pressure.
-
Record the mean arterial pressure continuously.
-
-
Reversal Protocol:
-
Administer a dose of PAF to induce hypotension.
-
Once the blood pressure has stabilized at a lower level, administer the test compound intravenously at various doses.
-
Record the recovery of the mean arterial pressure.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or reversal of the hypotensive effect of PAF at each dose of the test compound.
-
Determine the ED50 value from the dose-response curve.
-
Mandatory Visualizations
PAF Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR) on the cell surface. This activation leads to the dissociation of G-protein subunits, which in turn activate downstream effectors like Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation and inflammation. PAF receptor antagonists like TCV-309 and L-652,731 block the initial binding of PAF to its receptor, thereby inhibiting this entire cascade.
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow: In Vitro Platelet Aggregation Assay
This diagram outlines the key steps involved in performing an in vitro platelet aggregation assay to evaluate the efficacy of a PAF receptor antagonist. The process begins with the preparation of platelet-rich plasma (PRP) from whole blood. The PRP is then incubated with either a vehicle or the test compound before the addition of PAF to induce aggregation. The change in light transmission, which corresponds to the degree of aggregation, is measured using an aggregometer.
Caption: Platelet Aggregation Assay Workflow.
References
TCV-309 Chloride: A Preclinical Comparative Guide to a Potent Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data for TCV-309 chloride, a potent and selective Platelet-Activating Factor (PAF) antagonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to validate its therapeutic potential in various inflammatory and shock states.
Mechanism of Action: PAF Antagonism
TCV-309 functions by specifically inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor. PAF is a potent phospholipid mediator implicated in a wide range of pathological processes, including platelet aggregation, inflammation, increased vascular permeability, and hypotension. By blocking the PAF receptor, TCV-309 effectively mitigates these downstream effects, demonstrating therapeutic potential in conditions where PAF is a key pathological driver.
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the efficacy of TCV-309 in a variety of animal models, often showing superiority or comparability to other PAF antagonists.
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
A study investigating the role of PAF in endotoxin-induced DIC in rats found that TCV-309 administration led to significant improvements in key hematological parameters.[1]
| Parameter | Control (Endotoxin) | TCV-309 (1 mg/kg) + Endotoxin |
| Platelet Count | Decreased | Significantly Ameliorated |
| Plasma Fibrinogen | Decreased | Significantly Ameliorated |
| Prothrombin Time (PT) | Prolonged | Significantly Ameliorated |
| Activated Partial Thromboplastin Time (APTT) | Prolonged | Significantly Ameliorated |
| Fibrin and Fibrinogen Degradation Products (FDP) | Increased | Significantly Ameliorated |
| Glomerular Fibrin Deposition | Present | Inhibited |
| Plasma Tissue Factor (TF) Activity | Greatly Increased | Significantly Decreased |
Endotoxic Shock in Dogs
In a canine model of endotoxic shock, TCV-309 demonstrated beneficial effects on hemodynamic parameters compared to the PAF antagonist CV-3988.[2][3]
| Parameter | Control (Endotoxin) | TCV-309 (1 mg/kg) + Endotoxin | CV-3988 (10 mg/kg) + Endotoxin |
| Mean Aortic Pressure | Depressed | Significantly Improved | Significantly Improved |
| Cardiac Output | Depressed | Significantly Improved | - |
| Left Ventricular Stroke Work Index | Depressed | Significantly Improved | - |
| Urine Volume | Depressed | Significantly Improved | - |
| Lung Wet/Dry Weight Ratio | Increased | Significantly Reduced | Significantly Reduced |
| Pulmonary Surface Activity | Decreased | Augmented | Augmented |
Anaphylactic and Endotoxin Shock in Rodents
Comparative studies in mice and rats highlighted the high potency of TCV-309 in preventing mortality in anaphylactic and endotoxin shock models when compared to other PAF antagonists.[4]
| Model | TCV-309 ED₅₀ (i.v.) | CV-3988 ED₅₀ (i.v.) | CV-6209 ED₅₀ (i.v.) | WEB 2086 ED₅₀ (i.v.) |
| PAF-induced Death (mice) | 2.1 µg/kg | >1000 µg/kg | 11 µg/kg | 4.4 µg/kg |
| Anaphylactic Shock Death (mice) | 2.6 µg/kg | >1000 µg/kg | 17 µg/kg | 11 µg/kg |
| PAF-induced Hypotension (rats) | 2.7 µg/kg | - | - | - |
| Endotoxin-induced Hypotension (rats) | 1.2 µg/kg (reversing ability) | - | - | - |
Experimental Protocols
Endotoxin-Induced DIC in Rats
Objective: To investigate the effect of TCV-309 on endotoxin-induced disseminated intravascular coagulation.
Animal Model: Male Wistar rats.
Methodology:
-
Anesthetize rats and cannulate the jugular vein for substance infusion and the carotid artery for blood sampling.
-
Induce DIC via a 4-hour sustained intravenous infusion of endotoxin (E. coli O111:B4, 1 mg/kg).
-
Administer TCV-309 intravenously at doses greater than 1 mg/kg.
-
Collect blood samples at baseline and after the infusion period.
-
Analyze blood samples for platelet count, plasma fibrinogen, prothrombin time (PT), activated partial thromboplastin time (APTT), and fibrin and fibrinogen degradation products (FDP).
-
Perfuse kidneys and examine for glomerular fibrin deposition using microscopy.
-
Measure plasma tissue factor (TF) activity.
Endotoxic Shock in Dogs
Objective: To evaluate the therapeutic effects of TCV-309 on hemodynamics in endotoxin-induced shock.
Animal Model: Beagle dogs.
Methodology:
-
Anesthetize dogs and maintain on artificial ventilation.
-
Insert catheters for monitoring mean aortic pressure, cardiac output, and other hemodynamic parameters.
-
Induce endotoxic shock via intravenous injection of E. coli endotoxin (3 mg/kg).
-
Administer TCV-309 (1 mg/kg) or CV-3988 (10 mg/kg) intravenously.
-
Continuously monitor hemodynamic parameters.
-
At the end of the experiment, euthanize the animals and collect lung tissue.
-
Determine the lung wet/dry weight ratio as an index of pulmonary edema.
-
Assess pulmonary surface activity.
Attenuation of the Inflammatory Cascade
TCV-309 has been shown to modulate the inflammatory response by reducing the production of key cytokines. In a study using chimpanzees, TCV-309 significantly inhibited the endotoxin-induced rise in levels of TNF, soluble TNF receptors, IL-6, and IL-8.[5] This demonstrates that the therapeutic effects of TCV-309 extend beyond its anti-platelet and hemodynamic effects to include potent anti-inflammatory actions.
Furthermore, in a rat model of cerulein-induced pancreatitis, TCV-309 was found to attenuate the priming of bronchoalveolar macrophages, leading to reduced production of cytokine-induced neutrophil chemoattractant (CINC) and decreased pancreatitis-associated lung injury.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as a potent and selective PAF antagonist. Across multiple animal models of inflammatory and shock states, TCV-309 has demonstrated significant efficacy in improving hematological, hemodynamic, and inflammatory parameters. Its potency, as demonstrated in comparative studies, suggests it may offer a therapeutic advantage over other PAF antagonists. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these findings. These compelling preclinical results warrant further clinical investigation of TCV-309 in relevant human diseases.
References
- 1. Inhibitory effect of TCV-309, a novel platelet activating factor (PAF) antagonist, on endotoxin-induced disseminated intravascular coagulation in rats: possible role of PAF in tissue factor generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of platelet activating factor antagonist (TCV-309) on lung injury in dogs with experimentally endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of TCV-309, a novel platelet activating factor antagonist, on hemodynamics in dogs with endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial effects of TCV-309, a novel potent and selective platelet activating factor antagonist in endotoxin and anaphylactic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor antagonist TCV-309 attenuates the induction of the cytokine network in experimental endotoxemia in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of TCV-309 Chloride's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of TCV-309 chloride, a potent Platelet-Activating Factor (PAF) antagonist, with a class of widely used anti-inflammatory agents, the Angiotensin II Receptor Blockers (ARBs). The comparison is based on available experimental data, focusing on their distinct mechanisms of action and their effects on key inflammatory markers.
Executive Summary
This compound and Angiotensin II Receptor Blockers (ARBs) both exhibit significant anti-inflammatory effects, but through different signaling pathways. TCV-309 acts by directly antagonizing the Platelet-Activating Factor (PAF) receptor, a key initiator of inflammatory cascades. In contrast, ARBs mitigate inflammation by blocking the Angiotensin II Type 1 (AT1) receptor, thereby interfering with the pro-inflammatory effects of angiotensin II. While direct comparative clinical trials are lacking, this guide summarizes key quantitative data from preclinical and clinical studies to aid in the evaluation of their respective anti-inflammatory potential.
Data Presentation: this compound vs. Angiotensin II Receptor Blockers (ARBs)
The following table summarizes the quantitative anti-inflammatory effects of this compound and several representative ARBs based on published studies. It is important to note that these studies were conducted in different models and populations, which should be considered when interpreting the data.
| Drug/Class | Mechanism of Action | Key Anti-Inflammatory Effects (Quantitative Data) | Experimental Model/Population |
| This compound | Platelet-Activating Factor (PAF) Receptor Antagonist | - ↓ ~71% in peak TNF concentrations[1]- ↓ ~33% in maximal levels of soluble TNFR type I[1]- ↓ ~33% in peak values of soluble TNFR type II[1]- ↓ ~60% in endotoxin-induced release of IL-6[1]- ↓ ~74-83% in endotoxin-induced release of IL-8[1]- Significantly improved pulmonary and hematological failure scores (p < 0.05) | - Experimental endotoxemia in chimpanzees- Patients with severe Systemic Inflammatory Response Syndrome (SIRS) |
| Angiotensin II Receptor Blockers (ARBs) | Angiotensin II Type 1 (AT1) Receptor Blockers | Varies by specific ARB, but generally includes reductions in: - hs-CRP: High-sensitivity C-reactive protein- TNF-α: Tumor Necrosis Factor-alpha- IL-6: Interleukin-6- MCP-1: Monocyte Chemoattractant Protein-1 | - Hypertensive patients with microinflammation- Patients with chronic glomerulonephritis- Animal models of arthritis and colitis |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways through which this compound and ARBs exert their anti-inflammatory effects.
Caption: this compound blocks the PAF receptor, inhibiting downstream inflammatory signaling.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of TCV-309 Chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of TCV-309 chloride, a brominated organic compound. Adherence to these procedures is critical to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The mandatory precautionary statement for disposal is P501: "Dispose of contents/container to an approved waste disposal plant."[1]
Personal Protective Equipment (PPE): A comprehensive range of personal protective equipment should be worn at all times when handling this compound and its waste.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for prolonged contact, especially if DMSO is the solvent. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and its associated waste.
1. Waste Segregation: Due to its chemical composition, this compound is categorized as halogenated organic waste.[2]
-
Liquid Waste: All solutions containing this compound, including experimental residues and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and weighing papers should be placed in a separate, clearly labeled "Solid Halogenated Organic Waste" container.
2. Handling and Transfer: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
3. Decontamination of Glassware: Glassware that has been in contact with this compound requires thorough decontamination.
-
Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).
-
The first two rinses must be collected as "Halogenated Organic Waste."[3]
-
The third rinse, if a non-halogenated solvent is used, can be collected as non-halogenated waste.
4. Waste Container Management: Proper management of waste containers is crucial for laboratory safety.
-
Ensure waste containers are made of compatible materials and are kept tightly sealed when not in use.
-
Do not overfill containers; a general guideline is to fill to no more than 90% capacity to allow for vapor expansion.
-
Clearly label all waste containers with their contents.
5. Disposal of DMSO Solutions: this compound is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO is readily absorbed through the skin and can carry other dissolved chemicals with it.[4]
-
All DMSO solutions containing this compound must be disposed of as halogenated organic waste.
-
Under no circumstances should any this compound or its solutions be poured down the drain.[3]
6. Final Disposal: Arrange for the collection of all this compound waste by a licensed professional waste disposal service.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Framework for Handling TCV-309 Chloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of TCV-309 chloride (CAS No. 121494-09-5). Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this guidance is founded on the compound's known GHS hazard classifications and established best practices for laboratory safety. It is imperative to supplement this information with a substance-specific risk assessment before commencing any work.
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Adherence to the following protocols is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator | An N95 dust mask is the minimum requirement for handling small quantities of solid this compound. For procedures that may generate significant dust or aerosols, a half-mask or full-face respirator with P100 particulate filters is recommended. |
| Eye and Face Protection | Chemical safety goggles and face shield | Safety goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or significant dust generation. |
| Skin and Body Protection | Chemical-resistant lab coat and closed-toe shoes | A lab coat made of a non-flammable and chemically resistant material is required. Ensure shoes completely cover the feet. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. |
Emergency and First Aid Protocols
Immediate and appropriate action in the event of an exposure is critical. The following table outlines the initial response steps for various exposure scenarios.
| Exposure Scenario | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to prevent contamination and ensure regulatory compliance.
Handling and Storage
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Spill Management
In the event of a spill, a clear and practiced response plan is crucial. The following workflow outlines the necessary steps.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
